molecular formula C9H8ClN3O2 B13051619 Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Katalognummer: B13051619
Molekulargewicht: 225.63 g/mol
InChI-Schlüssel: LTHTYAZBFPAXNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS 2102410-03-5) is a high-value chemical scaffold based on the pyrazolopyridine core, a structure of significant interest in medicinal chemistry and drug discovery . The presence of both a chloro substituent and an ester group at key positions on the fused bicyclic ring makes this compound a versatile and crucial synthetic intermediate for further functionalization, enabling the construction of diverse compound libraries for biological screening . Pyrazolo[4,3-b]pyridine derivatives have been extensively investigated as key structural motifs in the development of potential therapeutic agents, with research highlighting their activity as HIV-1 non-nucleoside reverse transcriptase inhibitors, interleukin-2 inducible T-cell kinase inhibitors, and corticotropin-releasing factor receptor antagonists . This compound is intended for research applications as a building block in the synthesis of more complex, target-oriented molecules. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C9H8ClN3O2

Molekulargewicht

225.63 g/mol

IUPAC-Name

ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-7-5(12-13-8)3-4-6(10)11-7/h3-4H,2H2,1H3,(H,12,13)

InChI-Schlüssel

LTHTYAZBFPAXNW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=NNC2=C1N=C(C=C2)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

chemical structure and properties of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Executive Summary

In modern drug discovery, the design of highly selective targeted therapeutics relies heavily on privileged heterocyclic scaffolds. Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 2102410-03-5) has emerged as a critical building block in the synthesis of small-molecule kinase inhibitors and anti-infective agents[1],[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role as an ATP-competitive hinge binder, and field-proven synthetic protocols for its derivatization.

Chemical Identity & Physicochemical Profiling

The pyrazolo[4,3-b]pyridine core is a rigid, planar bioisostere of purine[2]. The strategic placement of functional groups on this specific derivative makes it an ideal starting material for library synthesis:

  • C5-Chloro Substituent: Acts as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling), allowing for the introduction of diverse aryl or amine groups[3].

  • C3-Ethyl Carboxylate: Provides a protected moiety that can be selectively saponified and amidated to install solvent-exposed groups, which are critical for enhancing pharmacokinetic (PK) properties and target selectivity[4].

Table 1: Physicochemical Properties

Property Value
Chemical Name Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate
CAS Number 2102410-03-5
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
SMILES String CCOC(=O)c1nnc2c1nc(cc2)Cl

| Core Scaffold | Pyrazolo[4,3-b]pyridine |

Mechanistic Role in Drug Design

The architectural rigidity of the pyrazolo[4,3-b]pyridine system minimizes the entropic penalty upon binding to target proteins[2]. When deployed as a kinase inhibitor, the N1 and N2 atoms of the pyrazole ring function as essential hydrogen bond donors and acceptors, anchoring the molecule firmly within the kinase hinge region[2].

For example, in the development of ALK2 inhibitors (relevant to fibrodysplasia ossificans progressiva and oncology), derivatives synthesized from this core effectively block the phosphorylation of SMAD1/5/8, thereby halting aberrant downstream gene transcription[5]. Beyond oncology, this scaffold has demonstrated significant efficacy in targeting Mycobacterium tuberculosis by inhibiting the DprE1 enzyme, a critical oxidoreductase required for bacterial cell wall biosynthesis[6].

KinaseInhibition Ligand Extracellular Signal (e.g., BMP/Growth Factors) Receptor Target Kinase (e.g., ALK2, TRK) Ligand->Receptor Activates Pathway Downstream Phosphorylation (e.g., SMAD1/5/8) Receptor->Pathway Phosphorylates Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->Receptor ATP-Competitive Hinge Binding

Mechanism of ATP-competitive kinase inhibition by pyrazolo[4,3-b]pyridine derivatives.

Experimental Workflows & Synthetic Protocols

As a Senior Application Scientist, I emphasize that successful derivatization of this electron-deficient bicyclic system requires precise catalytic control. The C5-chloro position is notoriously sluggish in standard nucleophilic aromatic substitution (SNAr); thus, palladium-catalyzed Buchwald-Hartwig amination is the method of choice[7].

SynthesisWorkflow A Ethyl 5-chloro-1H-pyrazolo [4,3-b]pyridine-3-carboxylate (Core Scaffold) B Pd-Catalyzed Cross-Coupling (Buchwald/Suzuki) A->B C5-Cl Displacement E 5-Substituted Derivatives (e.g., Aryl/Amine) B->E Yield >80% C Saponification & Amidation F 3-Carboxamide Target Compounds (Hinge Binders) C->F HATU/DIPEA E->C Ester Hydrolysis

Workflow for the derivatization of the pyrazolo[4,3-b]pyridine core into kinase inhibitors.

Protocol A: C5-Functionalization via Buchwald-Hartwig Amination
  • Preparation : In an oven-dried microwave vial, combine Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 eq) and the desired nucleophilic amine (1.2 eq)[7].

  • Catalyst Selection (Causality) : Add XPhos Pd G2 (2-5 mol%) and XPhos ligand (2-5 mol%). Why XPhos Pd G2? The bulky, electron-rich dicyclohexylphosphine moiety of XPhos facilitates the difficult oxidative addition into the strong C-Cl bond of the electron-deficient pyridine ring. The Generation 2 precatalyst ensures rapid activation at lower temperatures, preventing thermal degradation of the starting material[7].

  • Base and Solvent : Add anhydrous K2CO3 (3.0 eq) and suspend in degassed 1,4-dioxane/H2O (4:1 v/v)[7]. Why this solvent system? The trace water increases the solubility of the inorganic base, accelerating the transmetalation step without hydrolyzing the C3-ester prematurely.

  • Execution : Seal the vial and subject to microwave irradiation at 100 °C for 2–4 hours[7]. Monitor via LC-MS until the starting material is completely consumed.

  • Workup : Filter the mixture through a Celite pad, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the C5-substituted intermediate.

Table 2: Optimization of C5-Amination Conditions

Precatalyst / Ligand Base Solvent Temp (°C) Yield (%) Mechanistic Observation
Pd(OAc)2 / PPh3 K2CO3 DMF 90 < 10% Poor oxidative addition due to weak ligand electron donation.
Pd2(dba)3 / BINAP Cs2CO3 Toluene 100 45% Sluggish transmetalation; steric hindrance limits efficiency.

| XPhos Pd G2 / XPhos | K2CO3 | Dioxane/H2O | 100 (MW) | > 85% | Rapid conversion, clean profile, optimal transmetalation. |

Protocol B: C3-Ester Hydrolysis and Amidation
  • Saponification : Dissolve the C5-substituted intermediate in THF/H2O (3:1). Add LiOH·H2O (2.0 eq) and stir at ambient temperature (20–25 °C) for 4 hours. Caution: Avoid elevated temperatures to prevent spontaneous decarboxylation of the pyrazole-3-carboxylic acid[4].

  • Acidification : Acidify the mixture to pH 3-4 using 1M HCl. Extract with EtOAc, dry over Na2SO4, and concentrate to yield the free carboxylic acid.

  • Amidation : Dissolve the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Why HATU? It provides superior coupling efficiency for sterically hindered bicyclic acids compared to standard EDC/HOBt protocols, minimizing epimerization and degradation[4].

  • Coupling : Add the desired amine (1.5 eq) and stir for 12 hours. Purify via preparative HPLC to isolate the final target compound.

References

  • BLD Pharm. "1053656-63-5|Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate - BLDpharm". 1

  • NIH / PMC. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles". 4

  • NIH / PMC. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". 2

  • NIH / PMC. "Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2".5

  • Arabian Journal of Chemistry. "Developing efficient protocols for synthesis, antiosteoarthritic, antiinflammatory assessments and docking studies of nitrogen-containing bisphosphonate derivatives". 6

  • NIH / PMC. "Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine". 3

  • bioRxiv. "Synthesis and structural optimization of 2,7,9-trisubstituted purin-8-ones as FLT3-ITD inhibitors". 7

Sources

A Technical Guide to the Molecular Weight and Exact Mass of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Compounds incorporating this core structure have been investigated as potential therapeutics for a range of diseases, including cancer and neurological disorders.[1][2] Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a specific derivative within this class, and a precise understanding of its fundamental physicochemical properties, such as molecular weight and exact mass, is critical for its synthesis, characterization, and application in drug discovery and development. This guide provides an in-depth analysis of these key parameters, supported by established principles of chemical calculation and mass spectrometry.

Defining Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and it is crucial to understand their distinct definitions:

  • Molecular Weight (or Molar Mass): This is the sum of the average atomic masses of all atoms in a molecule, calculated using the weighted average of the natural abundances of their isotopes.[3] It is typically expressed in atomic mass units (amu) or g/mol .

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[4] This value is particularly important in high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different isotopic compositions.

Calculated Molecular Properties of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

The first step in determining the molecular weight and exact mass is to establish the correct molecular formula for Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Based on its chemical name, the molecular formula is deduced to be C₉H₈ClN₃O₂ .

Several other chemical entities share this molecular formula, and their properties have been calculated and are available in public databases.[5][6][7] These calculations provide a reliable reference for the expected molecular weight and exact mass of the target compound.

PropertyValueUnit
Molecular Formula C₉H₈ClN₃O₂
Molecular Weight 225.64 g/mol
Exact Mass 225.0305Da

Experimental Determination: The Role of Mass Spectrometry

While theoretical calculations provide essential baseline values, experimental verification is a cornerstone of scientific integrity. High-resolution mass spectrometry (HRMS) is the definitive analytical technique for determining the exact mass of a compound, thereby confirming its elemental composition.

Experimental Workflow for Mass Determination

The general workflow for determining the molecular weight and exact mass of a compound like Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate using mass spectrometry is outlined below.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_processing Data Processing & Interpretation prep Dissolve sample in a suitable solvent ionization Ionization (e.g., ESI, APCI) prep->ionization Introduction into MS instrument mass_analyzer Mass Analyzer (e.g., TOF, Orbitrap) ionization->mass_analyzer Ion acceleration and separation detector Detector mass_analyzer->detector Ion detection mass_spectrum Generate Mass Spectrum detector->mass_spectrum Signal processing peak_identification Identify Molecular Ion Peak ([M+H]⁺, [M-H]⁻, etc.) mass_spectrum->peak_identification comparison Compare experimental m/z with theoretical exact mass peak_identification->comparison

Sources

thermodynamic stability of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, understanding a molecule's stability is paramount for determining its viability as a therapeutic candidate, guiding formulation, and defining storage conditions. This document outlines an integrated approach, combining predictive computational methods with robust experimental thermal analysis techniques. We delve into the principles and practical application of Density Functional Theory (DFT) for initial stability predictions, followed by detailed protocols for core experimental methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). By synthesizing theoretical insights with empirical data, this guide establishes a self-validating workflow to thoroughly characterize the thermal properties and decomposition pathways of the target molecule and related pyrazolopyridine derivatives.

Introduction to Stability in Drug Discovery

The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure

The pyrazolo[4,3-b]pyridine core is a notable heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. These compounds are often investigated as potential inhibitors for various kinases, leveraging their structural similarities to purines to interact with ATP-binding sites.[1][2] The specific substitution pattern on the bicyclic ring system allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, making derivatives like Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate valuable subjects of study in drug discovery programs.[3]

The Critical Role of Thermodynamic Stability

In pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly influences its safety, efficacy, and shelf-life.[4] A compound that is thermally labile can degrade during manufacturing processes such as drying and milling, or during long-term storage, potentially leading to a loss of potency or the formation of toxic impurities.[5][6] Therefore, a thorough understanding of a molecule's thermodynamic properties is not merely an academic exercise but a fundamental requirement for regulatory approval and successful commercialization. This involves determining key parameters like melting point, decomposition temperature, and the potential for polymorphic transformations.[7]

Profile of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

This guide focuses on Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, a molecule featuring the core pyrazolopyridine scaffold with chloro, ethyl, and carboxylate functional groups. While specific thermodynamic data for this exact molecule is not extensively published, its structural motifs provide a basis for applying well-established analytical principles. The framework presented herein provides a robust pathway to fully characterize its stability profile.

Chemical Structure:

  • IUPAC Name: Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

  • Molecular Formula: C₁₀H₈ClN₃O₂

  • Core Scaffold: Pyrazolo[4,3-b]pyridine

The stability of this molecule is influenced by the fused aromatic ring system, the potential for tautomerism in the pyrazole ring, and the nature of its substituents. For instance, computational studies on similar pyrazolo[3,4-b]pyridines have shown the 1H-tautomer to be significantly more stable than the 2H-tautomer, a crucial consideration for its ground state.[8]

Computational Assessment of Molecular Stability

Before undertaking resource-intensive experimental work, quantum chemical calculations offer invaluable predictive insights into a molecule's intrinsic stability. Density Functional Theory (DFT) is a powerful tool for this purpose, allowing for the examination of electronic structure and reactivity.[9]

Key Predictive Descriptors of Stability

Tautomeric Forms: For pyrazole-containing heterocycles, tautomerism is a key consideration. The position of the proton on the nitrogen atoms (1H vs. 2H) can significantly impact the molecule's overall energy and stability. DFT calculations can accurately predict the ground-state energy of each tautomer, identifying the most thermodynamically favorable form. For the related pyrazolo[3,4-b]pyridine system, the 1H-tautomer is known to be more stable by nearly 9 kcal/mol.[8]

Frontier Molecular Orbitals (HOMO-LUMO Gap): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of kinetic stability.[9] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state, initiating a chemical reaction.[1][9] Conversely, a small gap implies greater reactivity.

Proposed Computational Workflow

A systematic computational analysis is essential for reliable predictions. The following workflow provides a logical sequence for evaluating the stability of the target molecule.

G cluster_workflow DFT Computational Workflow A 1. Structure Input & Tautomer Generation (e.g., 1H and 2H forms) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation (Confirm true energy minimum) B->C D 4. Single Point Energy Calculation (Higher level of theory for accuracy) C->D E 5. Analysis of Electronic Properties (HOMO-LUMO Gap, MEP) D->E F 6. Stability Prediction & Interpretation E->F

Caption: Workflow for DFT-based stability assessment.

Anticipated Computational Insights

By applying the described workflow, one can generate quantitative data to guide experimental design.

Table 1: Predicted Quantum Chemical Descriptors for Stability Analysis

Parameter Description Anticipated Significance for Stability
Relative Energy (ΔE) Energy difference between the 1H and 2H tautomers. A large positive ΔE for the 2H form would confirm the 1H tautomer is the stable ground state.[8]
HOMO-LUMO Gap (ΔEH-L) Energy difference between frontier orbitals. A value > 5 eV would suggest good thermodynamic stability and low reactivity.[1]

| Chemical Hardness (η) | Resistance to change in electron distribution. | Higher hardness values correlate with lower polarizability and greater stability.[9] |

Experimental Framework for Thermal Stability Analysis

Experimental thermal analysis provides definitive data on how a material behaves under controlled heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this assessment in the pharmaceutical industry.[10][11]

Differential Scanning Calorimetry (DSC)

Principle & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] This technique is exceptionally sensitive to physical and chemical transformations that involve an exchange of heat (enthalpy). An endothermic event (heat absorption) or an exothermic event (heat release) appears as a peak on the DSC thermogram, providing a thermal fingerprint of the material.

Key Applications:

  • Purity and Melting Point (Tₘ): A pure, crystalline compound typically displays a sharp, well-defined endothermic peak at its melting point. The sharpness of the peak is an indicator of purity.[13]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can be detected, as they often have distinct melting points and enthalpies of fusion (ΔHբᵤₛ).[6][7]

  • Glass Transitions (T₉): Characterizes the transition of amorphous material from a hard, glassy state to a more rubbery state.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium). This step is critical for data trustworthiness.

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.

  • Method Parameters: Place both pans into the DSC cell. Heat the sample under a controlled nitrogen atmosphere (e.g., flow rate of 50 mL/min) to prevent oxidation.[6]

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond its melting or decomposition point (e.g., 25 °C to 350 °C).

  • Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of any thermal events (e.g., melting) and calculate the associated enthalpy change.

Thermogravimetric Analysis (TGA)

Principle & Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14] It is a direct measure of thermal stability, as mass loss is typically associated with decomposition, dehydration (loss of water), or desolvation (loss of solvent).[5][10]

Key Applications:

  • Thermal Stability & Decomposition Temperature (Tₔ): The temperature at which significant mass loss begins is a primary indicator of the compound's thermal stability.[15]

  • Quantification of Volatiles: TGA can precisely measure the amount of residual solvent or water in a sample.[10]

  • Decomposition Kinetics: Advanced analysis can provide information about the rate and mechanism of degradation.[4]

Experimental Protocol: TGA Analysis

  • Instrument Verification: Verify the TGA balance accuracy using standard weights and the temperature calibration using certified magnetic standards.

  • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Method Parameters: Position the pan in the TGA furnace. Heat the sample under a dynamic inert atmosphere (e.g., nitrogen at 50-100 mL/min) to isolate thermal decomposition from oxidative processes.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature where all material is expected to have decomposed (e.g., 600 °C).

  • Data Analysis: Examine the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, defined as the point where significant mass loss begins.

Integrated Thermal Analysis Workflow

DSC and TGA are most powerful when used in combination. A DSC event without a corresponding mass loss in the TGA thermogram indicates a phase transition (like melting or crystallization), while a DSC event that coincides with mass loss confirms decomposition.[10]

G cluster_workflow Integrated DSC & TGA Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample API Sample DSC Heat at 10°C/min Sample->DSC TGA Heat at 10°C/min Sample->TGA DSC_Out Thermogram: Heat Flow vs. Temp DSC->DSC_Out Analysis Combined Data Analysis DSC_Out->Analysis TGA_Out Thermogram: Mass % vs. Temp TGA->TGA_Out TGA_Out->Analysis Report Comprehensive Stability Profile Analysis->Report

Caption: Integrated workflow for comprehensive thermal analysis.

Advanced Stability and Degradation Pathway Analysis

While DSC and TGA define when a compound is unstable, advanced techniques are needed to understand how it degrades.

Hyphenated Techniques: Evolved Gas Analysis (EGA)

To elucidate the decomposition mechanism, the TGA instrument can be coupled to a gas analyzer like a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).[16] As the sample decomposes in the TGA, the evolved gases are swept directly into the second instrument for identification. This allows for the precise correlation of mass loss events with the release of specific chemical fragments (e.g., CO₂, HCl, ammonia), providing critical clues about which chemical bonds are breaking first.[17]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for predicting long-term stability and identifying potential degradation products that might form under various storage and handling conditions. These studies involve subjecting the API to conditions more severe than those it would typically encounter.

Rationale: By intentionally degrading the molecule, we can:

  • Identify the likely degradation products.

  • Elucidate degradation pathways.

  • Develop and validate stability-indicating analytical methods (e.g., HPLC) capable of separating the intact API from its degradants.

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions Start API Sample A Acid Hydrolysis (e.g., 0.1M HCl) Start->A B Base Hydrolysis (e.g., 0.1M NaOH) Start->B C Oxidative (e.g., 3% H₂O₂) Start->C D Thermal (e.g., 80°C) Start->D E Photolytic (e.g., UV/Vis Light) Start->E Analysis Analysis by Stability- Indicating Method (HPLC) A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis Result Identification of Degradation Products & Pathways Analysis->Result

Caption: Workflow for a typical forced degradation study.

Summary and Outlook

The thermodynamic stability of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate can be comprehensively characterized through a multi-faceted approach that marries predictive theory with definitive experimental data. This guide outlines a logical progression, starting with DFT calculations to assess intrinsic molecular stability and identify the most stable tautomeric form. This theoretical foundation is then tested and expanded upon using the cornerstone experimental techniques of DSC and TGA, which provide quantitative data on melting behavior, purity, and the onset of thermal decomposition.

By integrating these methodologies, researchers and drug development professionals can build a complete stability profile, enabling informed decisions regarding manufacturing, formulation, and storage. Further investigation using hyphenated techniques and forced degradation studies can provide deeper mechanistic insights, ensuring the development of a safe, stable, and effective pharmaceutical product. This rigorous, self-validating framework is applicable not only to the title compound but to a wide range of novel heterocyclic APIs emerging from drug discovery pipelines.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Jordi Labs. (2026, March 17). How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing.
  • American Pharmaceutical Review. Differential Scanning Calorimeters (DSC).
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Precise Thermal Analysis. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications.
  • Walczak, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. Available at: [Link]

  • News-Medical.Net. (2019, February 27). Differential Scanning Calorimetry of Pharmaceuticals.
  • Hitachi High-Tech. TA no.79 DSC Measurement of Pharmaceuticals.
  • Slideshare. Thermogravimetric analysis - Pharmaceutical analysis.
  • Iaroshenko, V. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. Available at: [Link]

  • Walczak, K., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed, 37047158.
  • Alvarez-Builla, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. Available at: [Link]

  • Donaire-Arias, J., et al. (2026). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances. Available at: [Link]

  • Castillo, J., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances, 13(45), 31631-31646. Available at: [Link]

  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide range of biological targets. This scaffold is a key component in numerous compounds under investigation for therapeutic applications, including inhibitors of kinases such as CDK8 and the oncoprotein c-Met (Hepatocyte Growth Factor Receptor; HGFR), as well as modulators of various receptors.[1] The ability to functionalize this core with precision is paramount for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles.

Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate serves as a versatile and strategic starting material for the synthesis of diverse libraries of compounds based on this valuable scaffold. The presence of a chloro substituent at the C5-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are indispensable tools for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide array of substituents.[2]

This comprehensive guide provides detailed application notes and experimentally-derived protocols for the most pertinent palladium-catalyzed cross-coupling reactions involving ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. The methodologies outlined herein are designed to be robust and adaptable, providing researchers, scientists, and drug development professionals with the necessary tools to efficiently synthesize novel derivatives for their research programs.

PART 1: Foundational Principles and Mechanistic Considerations

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle involving a palladium catalyst that cycles between its Pd(0) and Pd(II) oxidation states.[3][4] The key steps in these transformations are oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope.

The Role of the Palladium Catalyst and Ligands

The selection of the palladium source and the accompanying ligand is the most critical parameter in designing a successful cross-coupling reaction. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, pre-formed palladium(0) sources such as Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred for their more reliable initiation of the catalytic cycle.[5]

The ligand plays a multifaceted role: it stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. For electron-rich and sterically hindered heterocyclic substrates like our target molecule, bulky and electron-rich phosphine ligands are often essential. These ligands promote the crucial oxidative addition step and facilitate the final reductive elimination to release the product and regenerate the active Pd(0) catalyst.

PART 2: Key Cross-Coupling Methodologies and Protocols

This section details the application of three major classes of palladium-catalyzed cross-coupling reactions for the functionalization of ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, coupling an organoboron reagent (typically a boronic acid or boronate ester) with a halide.[4] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.

  • Catalyst/Ligand System: For heterocyclic chlorides, a highly active catalyst system is required. A common and effective choice is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands promote the challenging oxidative addition of the C-Cl bond.[6] The use of a pre-catalyst, where the ligand is already coordinated to the palladium, can also enhance reactivity and reproducibility.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and the stability of the boronic acid.

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include dioxane/water, toluene/water, or THF/water. The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine Substrate, Boronic Acid, Base, and Solvent in a Reaction Vial Start->Reagents Degas Degas the Mixture (e.g., with Argon) Reagents->Degas Catalyst Add Pd Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC or LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water and Extract with an Organic Solvent Cool->Quench Dry Dry the Organic Layer and Concentrate Quench->Dry Purify Purify by Flash Chromatography Dry->Purify Product Obtain Final Product Purify->Product

Materials:

  • Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the boronic acid, and the base.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the organic solvent and add this to the reaction mixture.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-substituted pyrazolo[4,3-b]pyridine derivative.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition of the C-Cl bond.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂OFacilitates dissolution of reagents and the catalytic cycle.
Temperature 80-110 °CSufficient thermal energy to overcome the activation barrier for C-Cl bond cleavage.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with a halide.[3][8] This reaction is of immense importance in medicinal chemistry for the synthesis of anilines and related compounds.

  • Catalyst/Ligand System: Similar to the Suzuki coupling, the choice of ligand is crucial. For the amination of heteroaryl chlorides, bulky biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos are highly effective.[5] These ligands facilitate the formation of the active palladium-amido complex and promote the final reductive elimination.

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, allowing it to coordinate to the palladium center. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[5] The choice of base can be critical and may need to be optimized for specific amine coupling partners.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent side reactions with the strong base.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L_nPd(II)(Ar)X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L_nPd(II)(Ar)(HNR'R'')]+X- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L_nPd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product

Materials:

  • Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (BrettPhos) or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 equiv)

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the palladium precursor and the ligand.

  • Add the anhydrous solvent and stir for a few minutes to allow for pre-formation of the catalyst complex.

  • Add the amine, followed by the ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, and finally the base.

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand BrettPhos, RuPhos, XantphosBulky, electron-rich ligands suitable for C-N bond formation with heteroaryl chlorides.
Base NaOtBu, LiHMDS, K₃PO₄Strong, non-nucleophilic base to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents to prevent side reactions.
Temperature 80-120 °CProvides the necessary energy for the catalytic cycle to proceed efficiently.
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[9][11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and to act as a solvent.

  • Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF can be used.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents Combine Substrate, Alkyne, and Solvent Start->Reagents Degas Degas the Mixture Reagents->Degas Catalysts Add Pd and Cu(I) Catalysts, then Base Degas->Catalysts Stir Stir at Room Temperature or with Gentle Heating Catalysts->Stir Monitor Monitor Reaction Progress Stir->Monitor Concentrate Concentrate the Reaction Mixture Monitor->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Obtain Final Product Purify->Product

Materials:

  • Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

  • Anhydrous THF or DMF (optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask, add ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the palladium catalyst, and the copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (if used), followed by the terminal alkyne and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to yield the 5-alkynyl-pyrazolo[4,3-b]pyridine derivative.

ParameterRecommended ConditionRationale
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira reactions.
Co-catalyst CuIFacilitates the formation of the copper acetylide intermediate.
Base Et₃N, i-Pr₂NHDeprotonates the terminal alkyne and acts as a scavenger for the generated acid.
Solvent Amine base, THF, DMFProvides a suitable reaction medium.
Temperature Room temperature to 60 °CGenerally mild conditions are sufficient for this reaction.

PART 3: Troubleshooting and Optimization

While the protocols provided are robust, optimization may be necessary for specific substrates.

  • Low Yields: If low yields are observed, consider increasing the catalyst and ligand loading, screening different ligands or bases, or increasing the reaction temperature and time. The purity of the reagents and the exclusion of oxygen and moisture are also critical.

  • Side Reactions: In some cases, side reactions such as hydrodehalogenation (replacement of the chlorine with hydrogen) or homocoupling of the alkyne (in Sonogashira reactions) can occur. Adjusting the reaction conditions, such as using a different base or lowering the temperature, can help to minimize these side reactions.

  • Substrate Solubility: If the starting materials or intermediates have poor solubility, a different solvent system may be required. For Suzuki couplings, co-solvents like DMF or THF can be added to the aqueous mixture.

Conclusion

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, and their application to the functionalization of ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate provides a powerful platform for the discovery of novel bioactive molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer a versatile toolkit for the introduction of a wide range of substituents at the C5-position of this important heterocyclic scaffold. By understanding the underlying principles of these reactions and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of pyrazolo[4,3-b]pyridine derivatives for biological evaluation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the exciting and impactful field of drug discovery.

References

  • Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. RSC Publishing. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]

  • Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Publishing. Available at: [Link]

  • Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. ACS Publications. Available at: [Link]

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation. Available at: [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. Available at: [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. PMC. Available at: [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. PMC. Available at: [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: Advanced Functionalization Protocols for Pyrazolo[4,3-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The pyrazolo[4,3-b]pyridine core (often referred to as 4-azaindazole) is a privileged 5:6 aza-fused pharmacophore in modern medicinal chemistry. Its unique electronic landscape makes it highly valuable for drug discovery, prominently featuring in the development of positive allosteric modulators (PAMs) for the mGlu4 receptor, such as VU0418506 ()[1], as well as various kinase inhibitors.

From a synthetic perspective, the scaffold presents a fascinating dichotomy: the pyrazole ring is electron-rich and primed for electrophilic attack and C-H activation, while the fused pyridine ring is electron-deficient, making it an excellent candidate for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling[2][3]. This application note provides self-validating, step-by-step protocols for the regioselective functionalization of this core, empowering researchers to build complex, highly decorated libraries with predictable causality.

Strategic Workflow for Core Functionalization

The functionalization of pyrazolo[4,3-b]pyridines requires careful selection of reagents to overcome competing reactive sites. The diagram below illustrates the divergent pathways utilized to achieve regiocontrol across the N1, C3, and C7 positions.

G Core Pyrazolo[4,3-b]pyridine Core N_Alk N1/N2-Alkylation (Solvent-Controlled) Core->N_Alk C3_CH C3-Arylation (Pd-Catalyzed C-H Activation) Core->C3_CH C7_Cross C7-Amination/Coupling (Buchwald-Hartwig / SNAr) Core->C7_Cross Thermo Thermodynamic Control (Polar Aprotic: N1 favored) N_Alk->Thermo Kinetic Kinetic Control (Protic: N1/N2 mixture) N_Alk->Kinetic Pd_Cat Pd(OAc)2 / Ligand Directing Group Free C3_CH->Pd_Cat Buchwald Pd2(dba)3 / XPhos Base: Cs2CO3 C7_Cross->Buchwald

Caption: Divergent functionalization pathways of the pyrazolo[4,3-b]pyridine scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective N1-Alkylation

Causality & Design: The pyrazole nitrogen atoms exhibit tautomerism, meaning alkylation regioselectivity is heavily solvent-dependent. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state leading to the thermodynamically favored N1-alkylated product. Conversely, protic solvents (e.g., ethanol) lead to a mixture of N1 and N2 isomers due to differential solvation of the tautomeric forms and the hard-soft acid-base character of the nucleophilic sites ()[4]. Self-Validating Step: TLC monitoring (EtOAc/Hexane) will show two distinct spots if regioselectivity fails. The N1-isomer typically exhibits a higher Rf​ value due to its lower polarity compared to the more dipolar N2-isomer.

Step-by-Step Methodology:

  • Preparation: Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C. Causality: NaH ensures complete, irreversible deprotonation to the highly reactive azaallyl anion, preventing competitive N2-alkylation driven by neutral tautomer equilibration.

  • Alkylation: Stir for 30 minutes until hydrogen evolution ceases, then add the alkyl halide (1.1 mmol) dropwise.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with H 2​ O (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to effectively remove residual DMF. Dry over Na 2​ SO 4​ . Confirm N1 regioselectivity via 1 H-NMR (look for the absence of the characteristic downfield shift of the C3 proton, which is highly pronounced in N2-isomers).

Protocol B: Palladium-Catalyzed C3-Arylation (C-H Activation)

Causality & Design: Direct C-H arylation at the C3 position bypasses the need for pre-functionalization (e.g., halogenation). Using Pd(OAc) 2​ facilitates electrophilic palladation at the electron-rich C3 position of the pyrazole ring ()[3]. Self-Validating Step: The reaction relies on the inherent nucleophilicity of the C3 carbon. If the pyridine nitrogen is not sterically hindered or protected (e.g., via N-oxide formation or N1-alkylation), it may coordinate to the palladium catalyst, halting the catalytic cycle. A stalled reaction (recovered starting material) indicates catalyst poisoning.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 1-methyl-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), aryl bromide (1.5 mmol), Pd(OAc) 2​ (5 mol%), and finely ground K 2​ CO 3​ (2.0 mmol).

  • Solvent/Additive: Add pivalic acid (PivOH, 30 mol%) and anhydrous DMA (4.0 mL). Causality: Pivalic acid acts as a crucial proton shuttle, significantly lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) step.

  • Heating: Seal the tube and heat at 110 °C for 16 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate. Purify via flash chromatography.

Protocol C: C7-Amination via Buchwald-Hartwig Cross-Coupling

Causality & Design: The C7 position (ortho to the pyridine nitrogen) is highly activated for cross-coupling when halogenated. This protocol is critical for synthesizing complex modulators like VU0418506[1]. The use of Pd 2​ (dba) 3​ and XPhos overcomes the steric hindrance and electronic deactivation caused by the fused pyrazole ring.

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, mix 7-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol), the desired aniline/amine (1.2 mmol), Pd 2​ (dba) 3​ (2.5 mol%), XPhos (5 mol%), and Cs 2​ CO 3​ (2.0 mmol) in anhydrous 1,4-dioxane (5.0 mL).

  • Coupling: Heat the mixture at 100 °C for 12 hours under nitrogen. Causality: Cs 2​ CO 3​ provides the necessary basicity to deprotonate the amine without promoting undesired side reactions (such as SNAr hydrolysis, which occurs with hydroxide bases).

  • Isolation: Filter through Celite, concentrate under reduced pressure, and purify by reverse-phase HPLC if necessary to remove residual aniline.

Quantitative Data & Reaction Parameters

The following table summarizes the expected quantitative outcomes based on the protocols above, synthesized from established literature benchmarks[1][3][4].

Functionalization SiteReagents / Catalyst SystemSolventTemp (°C)RegioselectivityTypical Yield (%)
N1-Alkylation NaH, Alkyl HalideDMF0 to 25>95:5 (N1:N2)75 - 90
N1/N2-Alkylation K 2​ CO 3​ , Alkyl HalideEtOH80~60:40 (N1:N2)80 (Combined)
C3-Arylation Pd(OAc) 2​ , PivOH, K 2​ CO 3​ DMA110Exclusive C365 - 85
C7-Amination Pd 2​ (dba) 3​ , XPhos, Cs 2​ CO 3​ Dioxane100Exclusive C770 - 88

Mechanistic Logic of C3 vs C7 Activation

Understanding the electronic differentiation of the core is essential for troubleshooting. The diagram below maps the orthogonal reactivity of the two rings.

Mechanism Substrate Halogenated Pyrazolo[4,3-b]pyridine C3_Path C3 Position Electron-rich (Pyrazole) Electrophilic Palladation (CMD) Substrate->C3_Path Pd(II), PivOH C7_Path C7 Position Electron-deficient (Pyridine) Oxidative Addition (Pd0 to PdII) Substrate->C7_Path Pd(0), XPhos C3_Product C3-Aryl Derivative C3_Path->C3_Product C7_Product C7-Amino Derivative C7_Path->C7_Product

Caption: Electronic differentiation driving C3 C-H activation vs C7 cross-coupling.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience.[Link]

  • Palladium‐Catalyzed Regioselective C−H Arylation of 4‐Azaindazole at C3, C5 and C7 Positions. Advanced Synthesis & Catalysis.[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules (via PMC).[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.[Link]

Sources

Application Note: In Vitro Kinase Assay Architecture for Evaluating Novel Inhibitors Derived from Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Foundation & Rationale

The pyrazolo[4,3-b]pyridine scaffold is widely recognized in medicinal chemistry as a privileged bioisostere of the purine ring found in ATP . Because of its structural geometry and nitrogen placement, it is highly effective at forming critical hydrogen bonds with the hinge region of various kinases. Derivatives of this scaffold have been successfully developed into potent inhibitors of ALK5 , FLT3, and CDK4 .

When utilizing Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 2102410-03-5) as a starting material, the C-5 chlorine atom serves as an ideal synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), researchers can introduce diverse moieties that project into the solvent-exposed channel of the kinase active site. This late-stage functionalization is critical for optimizing both target affinity and pharmacokinetic properties .

Physicochemical Properties of the Building Block

Understanding the baseline properties of the building block is essential for predicting the solubility and behavior of downstream derivatives during in vitro assay preparation.

PropertyValueImplication for Assay Preparation
Chemical Formula C9H8ClN3O2Highly conjugated; potential for auto-fluorescence.
Molecular Weight 225.63 g/mol Low MW allows for significant functionalization while adhering to Lipinski's Rule of 5.
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; requires DMSO for stable stock solutions to prevent aqueous precipitation.
Key Reactive Site C-5 (Chloro)Primary site for derivatization to build the compound library prior to screening.

Experimental Workflow & System Validation

To translate a chemical building block into a validated biological lead, the experimental pipeline must be a self-validating system. The workflow below outlines the progression from chemical derivatization to biological readout. The assay incorporates internal quality controls—specifically the calculation of the Z'-factor—to ensure that any observed inhibition is biologically real and not an artifact of assay drift or liquid handling errors.

AssayWorkflow A Building Block Ethyl 5-chloro-1H-pyrazolo [4,3-b]pyridine-3-carboxylate B Chemical Derivatization (C-5 Cross-coupling) A->B C Compound Library (Purified Inhibitors) B->C D In Vitro Assay Prep (DMSO Stocks & Dilution) C->D E TR-FRET Kinase Assay (FLT3 / FGFR / ALK5) D->E F Data Analysis (IC50 & Z'-factor) E->F

Caption: Workflow for synthesizing and screening pyrazolo[4,3-b]pyridine derivatives in a kinase assay.

In Vitro Assay Protocol: TR-FRET FLT3 Kinase Screening

Once the Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has been derivatized into a library of candidate inhibitors, they must be evaluated. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for this protocol.

Causality of Assay Choice: Highly conjugated heterocyclic scaffolds like pyrazolopyridines often exhibit intrinsic auto-fluorescence. TR-FRET introduces a time delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This eliminates false positives and ensures high-fidelity data.

Step 1: Compound Preparation & Serial Dilution
  • Stock Generation: Dissolve the synthesized pyrazolo[4,3-b]pyridine derivatives in 100% anhydrous DMSO to a concentration of 10 mM.

    • Rationale: Anhydrous DMSO prevents compound hydrolysis and precipitation, ensuring the exact molarity is maintained.

  • Serial Dilution: In a 384-well polypropylene intermediate plate, perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Acoustic Dispensing: Use an Echo Acoustic Dispenser to transfer 100 nL of the serially diluted compounds into a 384-well low-volume Non-Binding Surface (NBS) assay plate.

    • Rationale: NBS plates are critical. Hydrophobic kinase inhibitors tend to stick to standard polystyrene walls, which artificially lowers the effective concentration in the well and shifts the IC50 curve to the right (making the drug appear weaker than it is).

Step 2: Assay Master Mix Preparation
  • Kinase Buffer Formulation: Prepare the buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Rationale: DTT is essential to maintain the catalytic cysteine residues of the FLT3 kinase in a reduced state, preventing oxidative inactivation. Brij-35, a non-ionic detergent, prevents enzyme aggregation and mitigates non-specific binding.

  • Enzyme Addition: Add recombinant FLT3 kinase to the buffer to achieve a final well concentration of 0.5 nM. Dispense 5 µL of this mix into the assay plate containing the compounds.

  • Pre-incubation: Incubate the enzyme-compound mixture at room temperature for 30 minutes.

    • Rationale: Pre-incubation allows the pyrazolo[4,3-b]pyridine derivatives to reach binding equilibrium with the kinase hinge region before they have to compete with ATP.

Step 3: Reaction Initiation
  • Substrate/ATP Mix: Prepare a solution containing the ULight-labeled substrate (e.g., ULight-poly GT) and ATP.

  • ATP Concentration Control: The ATP concentration must be set exactly at its apparent Michaelis constant ( Km​ ) for FLT3 (typically ~200 µM).

    • Rationale: Setting [ATP] = Km​ balances assay sensitivity. If [ATP] is too high, competitive pyrazolopyridine inhibitors will be outcompeted, yielding artificially high IC50 values. If [ATP] is too low, the signal-to-background ratio collapses.

  • Initiation: Add 5 µL of the Substrate/ATP mix to the assay plate to start the kinase reaction. Incubate for 60 minutes at room temperature.

Step 4: Detection & Readout
  • Stop Solution: Add 10 µL of a detection mix containing EDTA (to chelate Mg2+ and stop the kinase reaction) and a Europium (Eu)-labeled anti-phospho antibody.

  • Incubation: Incubate for 60 minutes to allow the Eu-antibody to bind to the phosphorylated ULight-substrate.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm).

Step 5: System Validation (Z'-Factor)

A self-validating assay must prove its own reliability. Calculate the Z'-factor using the high controls (DMSO only, max kinase activity) and low controls (10 µM Quizartinib, total inhibition).

Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​

Proceed with data analysis only if Z' > 0.6, indicating a robust assay with wide separation between active and inhibited states.

Mechanism of Action & Downstream Impact

Pyrazolo[4,3-b]pyridines act as Type I ATP-competitive inhibitors. By displacing ATP at the hinge region, they prevent the trans-autophosphorylation of the receptor tyrosine kinase, thereby shutting down downstream oncogenic signaling cascades such as STAT5 and PI3K/AKT.

Mechanism Ligand FLT3 Ligand (FL) Receptor FLT3 Receptor Tyrosine Kinase (Active Conformation) Ligand->Receptor ATP ATP Binding Pocket (Hinge Region) Receptor->ATP Signaling Downstream Signaling (STAT5, PI3K/AKT, MAPK) ATP->Signaling Active (ATP bound) Inhibitor Pyrazolo[4,3-b]pyridine Derivative Inhibitor->ATP Competitive Inhibition (Displaces ATP) Proliferation Leukemic Cell Proliferation Signaling->Proliferation

Caption: Mechanism of action for pyrazolo[4,3-b]pyridine-based ATP-competitive FLT3 kinase inhibitors.

Data Interpretation & Representative Results

The table below demonstrates how the raw building block compares to its optimized derivatives. The unmodified Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate lacks the necessary solvent-channel interactions to inhibit the kinase effectively. However, once derivatized at the C-5 position (e.g., with a pyrimidin-4-yl group), the compound achieves low nanomolar potency.

Compound IDR-Group Substitution (C-5)FLT3 IC50 (nM)CDK4 IC50 (nM)Assay Z'-Factor
Quizartinib Reference Control1.2>10,0000.82
Building Block Chloro (Unmodified)>10,000>10,0000.85
Derivative A Methylamine4501,2500.81
Derivative B Pyrimidin-4-yl11.57.20.79

Note: Derivative B demonstrates the dual-inhibition profile characteristic of highly optimized pyrazolo[4,3-b]pyridine scaffolds, validating the utility of the starting building block.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Advances (via NIH PMC) URL: [Link]

  • Title: Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors Source: Bioorganic & Medicinal Chemistry Letters (via PubMed) URL: [Link]

  • Title: Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors Source: Bioorganic Chemistry (via PubMed) URL: [Link]

Troubleshooting & Optimization

column chromatography purification techniques for Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this self-validating troubleshooting guide to address the specific physicochemical challenges associated with purifying fused nitrogen heterocycles.

Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate presents unique chromatographic hurdles. The molecule features a weakly basic pyridine nitrogen, an acidic/hydrogen-bonding 1H-pyrazole NH, and a highly planar, lipophilic core. These properties frequently lead to severe peak tailing on standard Type A silica gel and poor solubility in standard loading solvents. This guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Purification Decision Matrix

ChromatographyWorkflow Start Crude Pyrazolopyridine Mixture TLC TLC Screening (CHCl3/EtOAc vs Hex/EtOAc) Start->TLC Tailing Severe Tailing Observed? (Rf < 0.2 or Streaking) TLC->Tailing AddTEA Add 1-2% TEA to Mobile Phase Tailing->AddTEA Yes (Silanol Interaction) DryLoad Perform Dry Loading (Celite 545) Tailing->DryLoad No (Solubility Issue) RP Switch to Reverse Phase (C18, 0.1% TFA) Tailing->RP Failed NP Resolution AddTEA->DryLoad Success Pure Ethyl 5-chloro-1H- pyrazolo[4,3-b]pyridine-3-carboxylate DryLoad->Success RP->Success

Decision matrix for pyrazolopyridine chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate streak so severely on standard silica gel? A: The streaking is a result of dual-mode interactions with the stationary phase. Standard silica gel contains acidic silanol groups (Si-OH) on its surface[1]. The basic pyridine nitrogen in the pyrazolo[4,3-b]pyridine core undergoes ion-exchange interactions with deprotonated silanols, while the 1H-pyrazole NH acts as a strong hydrogen bond donor to the silica matrix[2]. This heterogeneous binding landscape causes the analyte to elute across a wide band, resulting in severe tailing and irreversible adsorption[3].

Q2: What is the optimal solvent system for normal-phase purification of this compound? A: While Hexane/Ethyl Acetate is a standard starting point, fused pyrazolopyridines often exhibit poor solubility and resolution in this system. A highly effective alternative is a Chloroform/Ethyl Acetate gradient (e.g., 10% EtOAc in CHCl3), which provides better solvation for the planar heterocycle[4]. Regardless of the bulk solvents, a basic modifier must be added to neutralize the silica surface[3].

Q3: My compound precipitates at the top of the column during liquid loading. How do I prevent this? A: The planar nature of the pyrazolo[4,3-b]pyridine core promotes strong pi-pi stacking, leading to poor solubility in non-polar eluents. Liquid loading in a strong solvent (like DCM or DMF) will cause the sample to precipitate as soon as it contacts the weaker mobile phase, causing split peaks. The self-validating solution is to use a Dry Loading technique, which maximizes the surface area for continuous dissolution during elution.

Troubleshooting Guide

Issue 1: Persistent Peak Tailing / Streaking

  • Root Cause: Unsuppressed silanol interactions.

  • Solution: Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase[3]. TEA acts as a competing base; it has a higher affinity for the anionic silanol groups than the pyrazolopyridine, effectively "capping" the active sites and allowing your analyte to elute as a sharp band[1]. Pro-tip: You must also pre-treat your TLC plates with TEA to accurately predict column behavior.

Issue 2: Co-elution with Regioisomers (e.g., pyrazolo[3,4-b]pyridine byproducts)

  • Root Cause: Insufficient selectivity in normal-phase chromatography.

  • Solution: Switch to Reverse-Phase (RP) C18 chromatography. Use a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). The acidic modifier ensures the pyridine nitrogen remains fully protonated, exploiting subtle differences in the hydrophobic surface area of the regioisomers for baseline separation.

Quantitative Data: Mobile Phase Modifiers Comparison

To optimize your purification, select the appropriate modifier based on the quantitative parameters outlined below:

ModifierOptimal Conc. (v/v)Mechanism of ActionEfficacy for PyrazolopyridinesColumn Lifespan Impact
Triethylamine (TEA) 0.5% - 2.0%Competes for acidic silanol sites; neutralizes silica[1]Excellent ; sharply resolves basic N-heterocycles[2]Moderate (accelerates silica hydrolysis over time)[1]
Ammonium Hydroxide 1.0% - 2.0%Deactivates silanols; increases local pH[3]Good ; effective for highly polar amines[3]High (dissolves silica at high concentrations)
Methanol (MeOH) 1.0% - 5.0%Disrupts hydrogen bonding via polar interactionsModerate ; improves solubility but risks co-elutionMinimal
Acetic Acid (AcOH) 0.1% - 1.0%Suppresses ionization of acidic functional groupsPoor ; exacerbates basic N tailingMinimal

Step-by-Step Methodologies

Protocol 1: TEA-Deactivated Normal Phase Chromatography

This protocol ensures the complete deactivation of the silica stationary phase prior to sample introduction, which is critical for the recovery of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate[3].

  • Mobile Phase Preparation: Prepare your optimized eluent (e.g., 10% EtOAc in CHCl3)[4]. Add Triethylamine (TEA) to a final concentration of 1% (v/v) and mix thoroughly.

  • Slurry Preparation: In a separate beaker, combine standard Type A silica gel with the TEA-modified mobile phase to create a uniform slurry[3].

  • Column Packing: Pour the slurry into the glass column. Allow the silica bed to settle under gravity or gentle positive pressure.

  • Equilibration (Critical Step): Pass a minimum of 3 Column Volumes (CV) of the TEA-modified mobile phase through the packed bed. This ensures all active silanol sites are saturated with TEA[3].

  • Elution: Load your sample (see Protocol 2) and elute using the TEA-modified solvent. Collect fractions and analyze via TLC (using TEA-treated plates).

Protocol 2: Celite Dry-Loading Technique

Use this self-validating workflow to overcome the poor solubility of the pyrazolopyridine core.

  • Dissolution: Dissolve the crude Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in a minimum volume of a highly solubilizing, volatile solvent (e.g., Tetrahydrofuran or Dichloromethane).

  • Adsorbent Addition: Add Celite 545 to the solution. The optimal mass ratio is 1:3 (Crude Mass : Celite Mass). Note: Celite is preferred over silica for dry loading basic heterocycles as it lacks strongly acidic silanols.

  • Solvent Removal: Attach the flask to a rotary evaporator. Evaporate the solvent slowly under reduced pressure (40°C water bath) until a completely dry, free-flowing powder is obtained.

  • Application: Carefully pour the dry powder evenly onto the flat head of the pre-equilibrated silica column (from Protocol 1).

  • Protection: Gently layer 1-2 cm of clean sea sand on top of the dry-loaded sample. This prevents physical disturbance of the sample band when adding the mobile phase.

References[4] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. nih.gov. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL4u8g9T9gsadh_QXZyBMB4g88z_msXgGQtbFSSLNvY8lTU-iiSlvEdYp-h3Yf1Qk2S_joEmTsAHjzSJfLinuUSC96KMSFHVXEOCwFGkMCJRErddSgtID4d1PgGy0229KYoPfa_vnEeHmSJag=[2] Tailing in TLC - can anyone help?. researchgate.net. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpTf0yWRpu9P9vsekbwOBckEMJuNqYwnaVUA--kDU3fTBXsBqtqaUbH4FGq7lfo8wwKA6CUOyADYzxjkrkGgclOttTfrqLSi0-RHTWEDJEZHONJ4-3llPq6rvSLx60BDqauWZv2DPujCxeRzpMmEPNj7NSiYjRQ0pUtKI=[1] Tip on Peak Tailing of Basic Analytes. phenomenex.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDt4wIpMk1wveJVsi9wwmp6t_PeL-W0WhlYGC4atecLFs2CLgUqPalsnQOM0-SysmGTGOpCmGjcyt6GY5wf094sv1wdwoUJKcqxsg5KbkMD_USyP0ID0nUnca4UfAe877YgC73XvegcyzXpQMGLROTW9Bu[3] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. benchchem.com. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2chI1oqVPRin9IjTe_36LNqFxnY5obwwB4qy_JbSwf-8G7v6WB2_WvjODUujmHN3bc1vXTPlakuomi0ZRQdgHzfkNUUlSH0QNXzSjg_RLjIICnVuyCXjsmS0eftqwsgboaIp0mMTtg-K8vLmPgz8kZMjDwES-Ojqu9hnYN7qfanHgI66sGysW7_n-ZZ1eZSM7qr3pjuBHsn9IGJZkr6dJQwEzXMhfIHs7SAQoatBD

Sources

reducing unwanted byproducts in pyrazolo[4,3-B]pyridine esterification reactions

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for heterocyclic synthesis. Esterification of the pyrazolo[4,3-b]pyridine core presents unique challenges due to the presence of multiple nucleophilic nitrogen centers, tautomeric ambiguity, and the susceptibility of the heteroaromatic system to harsh conditions. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you eliminate unwanted byproducts—such as N-acylated adducts, insoluble ureas, and hydrolyzed degradation products—during your esterification workflows.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant ester hydrolysis or transesterification during base-catalyzed esterification?

A: Causality: The use of strong, hard nucleophilic bases like sodium hydroxide (NaOH) or sodium methoxide (MeONa) often leads to competitive attack at the carbonyl carbon of the newly formed ester or the starting material, resulting in rapid saponification or transesterification[1]. Solution: Transition to milder, non-nucleophilic bases. Research demonstrates that utilizing bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) or secondary amines ensures clean reactivity and prevents these notable side reactions with the ester group[1].

Q2: How can I eliminate the insoluble white precipitate that contaminates my ester product when using DCC?

A: Causality: Dicyclohexylcarbodiimide (DCC) generates dicyclohexylurea (DCU) as a byproduct. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents and precipitates continuously as the reaction progresses, ruining the purity of the target ester[2]. Solution: Switch to 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). The urea byproduct of EDC contains a basic tertiary amine that becomes highly water-soluble in slightly acidic or neutral aqueous conditions, allowing for quantitative removal via a simple aqueous extraction[2]. Alternatively, phosphonium-based reagents like PyBOP can be used to achieve rapid coupling with easily separable byproducts without generating hazardous hexamethylphosphoramide (HMPA)[2].

Q3: My LC-MS shows a mass corresponding to N-acylation/N-alkylation on the pyrazole ring instead of the desired O-esterification. How do I control regioselectivity?

A: Causality: The pyrazolo[4,3-b]pyridine core contains tautomerizable nitrogen atoms that can act as competing nucleophiles against the target alcohol. When the alcohol is sterically hindered, the highly reactive O-acylisourea intermediate may preferentially react with the pyrazole nitrogen. Solution: Regioselectivity is heavily dictated by steric hindrance and the nature of the activated intermediate[3]. To heavily favor O-esterification:

  • Use HOBt: Adding 1-hydroxybenzotriazole (HOBt) converts the transient O-acylisourea into a stable but highly reactive OBt-ester. This intermediate is selective for primary and secondary alcohols and minimizes off-target N-acylation[2].

  • Alternative Electrophiles: If you are synthesizing the ester via the alkylation of a pyrazole-carboxylate, utilizing trichloroacetimidates with a Brønsted acid catalyst (e.g., camphorsulfonic acid) provides superior regiocontrol compared to standard alkyl halides[3].

Q4: I am losing my pyrazolo[4,3-b]pyridine-3-carboxylate product to decarboxylation. What triggers this?

A: Causality: Pyrazole-4-carboxylates and 3-carboxylates are highly prone to decarboxylation when subjected to strong aqueous bases followed by acidification, particularly at elevated temperatures (e.g., >100 °C)[4]. Solution: Maintain reaction and workup temperatures strictly below 60 °C. Avoid prolonged exposure to strong aqueous bases (like 2N NaOH) during the extraction phase, as these conditions actively drive the C-C bond cleavage[4].

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the expected byproduct profiles when esterifying a standard pyrazolo[4,3-b]pyridine-3-carboxylic acid with ethanol at room temperature.

Coupling ReagentAdditiveBase/SolventTarget Ester Yield (%)N-Acyl Byproduct (%)Urea/Adduct Byproduct (%)
DCC DMAPEt₃N / DCM45%15%25% (Insoluble DCU)
DIC HOBtDIPEA / DMF65%10%10% (Soluble Urea)
EDC·HCl HOBtDABCO / DCM85%<5%<1% (Water-soluble)
PyBOP NoneDIPEA / DMF92%<2%<1% (Easily separated)

Validated Experimental Protocol: EDC/HOBt Mediated Esterification

This protocol is designed as a self-validating system . By isolating the activation step from the esterification step, you can pinpoint exactly where a reaction fails, establishing clear causality between reagent viability and product yield.

Reagents: Pyrazolo[4,3-b]pyridine-3-carboxylic acid (1.0 eq), Target Alcohol (1.5 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DABCO (2.0 eq), anhydrous DCM.

Step 1: Pre-Activation (Validation Step)

  • Dissolve the pyrazolo[4,3-b]pyridine-3-carboxylic acid and HOBt in anhydrous DCM under an inert atmosphere (N₂).

  • Add EDC·HCl portion-wise at 0 °C. Stir for 30 minutes, allowing the reaction to warm to room temperature.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the OBt-ester intermediate . If absent, the carboxylic acid is unreactive or the EDC·HCl has degraded due to moisture. Do not proceed until this intermediate is confirmed.

Step 2: Esterification 4. Once the OBt-ester is confirmed, add the Target Alcohol followed by DABCO. 5. Stir at room temperature for 4–6 hours. 6. Self-Validation Check: Perform TLC (EtOAc/Hexane). The UV-active OBt-ester spot should disappear completely, replaced by a higher Rf product spot, confirming that the alcohol was sufficiently nucleophilic to displace the OBt leaving group.

Step 3: Chemoselective Workup 7. Dilute the reaction mixture with additional DCM. 8. Wash sequentially with 5% aqueous citric acid (removes unreacted DABCO and the EDC urea byproduct), saturated NaHCO₃ (removes unreacted carboxylic acid and HOBt), and brine. 9. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product typically requires minimal column chromatography due to the suppression of N-acylation and urea precipitation.

Process Visualization

Optimization Start Pyrazolo[4,3-b]pyridine Carboxylic Acid Reagent Select Coupling System (EDC/HOBt preferred) Start->Reagent Base Add Non-Nucleophilic Base (e.g., DABCO, DIPEA) Reagent->Base Reaction Esterification Reaction (T < 60°C) Base->Reaction Check Analyze Reaction Mixture (LC-MS / TLC) Reaction->Check N_Alk N-Acylation or Hydrolysis Detected? Check->N_Alk Adjust Adjust Sterics or Lower Temperature N_Alk->Adjust Yes Success Target Ester Isolated via Aqueous Workup N_Alk->Success No Adjust->Reagent

Workflow for optimizing pyrazolo[4,3-b]pyridine esterification and minimizing byproducts.

References

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence Source: Comptes Rendus Chimie (Académie des sciences) URL: [Link]

Sources

handling, storage, and shelf-life stability of Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Welcome to the dedicated support guide for Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. As a key heterocyclic building block, this compound is integral to numerous research and development programs, particularly in the synthesis of novel kinase inhibitors and other therapeutic agents.[1][2][3] The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, making the integrity of this starting material paramount to the success of your downstream applications.[4][5]

This guide is structured to provide immediate, actionable answers to common challenges encountered during the handling, storage, and use of this compound. We will move from general best practices to specific troubleshooting scenarios, grounding our recommendations in established chemical principles to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries received by our technical support team.

Q1: What are the primary hazards associated with Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate and what personal protective equipment (PPE) is required?

A1: Based on data from analogous chemical structures, this compound should be handled as a hazardous substance.[6] Primary hazards include:

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

  • Harmful if Swallowed: May be harmful if ingested.[7]

Mandatory PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: When handling large quantities or if dust generation is unavoidable, use a certified particulate respirator (e.g., N95) or work within a fume hood.[9]

Always handle this compound in a well-ventilated area or a chemical fume hood.[10][11]

Q2: What is the recommended procedure for weighing and handling the solid powder?

A2: The primary challenge when handling this solid is its potential hygroscopicity—the tendency to absorb moisture from the air.[12] Absorbed water can compromise sample weight accuracy and potentially initiate degradation.

Best Practice for Handling:

  • Environment: Whenever possible, handle the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[13] If a glovebox is unavailable, work quickly in an area with low humidity.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Have all tools (spatulas, weigh boats) clean and dry. Minimize the time the primary container is open.[13] Quickly weigh the desired amount and securely reseal the container immediately.

  • Aliquoting: For long-term projects, it is highly advisable to aliquot the bulk powder into smaller, single-use vials under an inert atmosphere. This avoids repeated exposure of the main stock to air and moisture.[13]

Q3: What are the optimal short-term and long-term storage conditions?

A3: Proper storage is the most critical factor in preserving the shelf-life of the compound. Based on the reactivity of similar heterocyclic esters, we recommend the following conditions.

Storage ConditionTemperatureAtmosphereContainerRationale
Short-Term (< 1 month) Room TemperatureTightly SealedOriginal VialMinimizes thermal cycling for frequent use. The tight seal is critical to prevent moisture ingress.[14]
Long-Term (> 1 month) 2-8°CInert Gas (Argon or Nitrogen)Tightly Sealed Vial with Parafilm®Refrigeration slows kinetic degradation processes. The inert atmosphere displaces oxygen and moisture, preventing oxidative degradation and hydrolysis. Parafilm provides an extra barrier.

Q4: Is this compound considered hygroscopic?

A4: While specific hygroscopicity data for this exact molecule is not widely published, heterocyclic compounds containing nitrogen and oxygen atoms often exhibit some degree of hygroscopicity.[15][16] Therefore, it is best practice to assume the compound is hygroscopic and handle it accordingly to prevent clumping, degradation, and inaccurate measurements.[12]

Troubleshooting Guide

This section provides a logical framework for diagnosing and resolving specific issues.

Issue 1: The solid material appears clumped, sticky, or has changed color (e.g., off-white to yellow/brown).

  • Probable Cause: Moisture absorption.[12][13] Clumping is a direct physical result of water being absorbed, creating particle aggregates. Discoloration may indicate the onset of chemical degradation, which can be accelerated by the presence of water.

  • Immediate Action:

    • Do not use the material for highly sensitive experiments where purity is critical.

    • For less sensitive applications, you may attempt to dry the material under a high vacuum at a mild temperature (e.g., 30-40°C), but be aware that this may not reverse any chemical degradation that has already occurred.

  • Recommended Solution:

    • Purity Check: Dissolve a small sample in an appropriate solvent (e.g., DMSO) and analyze its purity via HPLC or LC-MS. Compare the purity profile to the Certificate of Analysis (CoA) or data from a fresh vial.[17]

    • Use a Fresh Lot: For all quantitative and cGMP work, discard the compromised material and use a new, unopened vial.[13]

    • Improve Storage: Review your storage protocol. Ensure containers are sealed tightly, consider using a desiccator for storage, and aliquot new material upon receipt to prevent contamination of the bulk stock.[18]

Issue 2: I am observing variable or unexpected results in my biological or chemical assay.

  • Probable Cause: This is often linked to compound instability, either in the solid state or, more commonly, in the stock solution. The ester or chloro-substituent may be degrading.[19][20]

  • Troubleshooting Workflow: Follow the decision-making process outlined in the diagram below to systematically identify the source of the variability.

G start Inconsistent Assay Results Observed check_purity 1. Analyze Purity of Solid Stock (Use HPLC or LC-MS) start->check_purity purity_ok Purity Matches CoA? check_purity->purity_ok solid_degraded Conclusion: Solid Material is Degraded. Procure a new lot. purity_ok->solid_degraded No check_solution 2. Prepare Fresh Stock Solution in High-Purity Anhydrous Solvent purity_ok->check_solution Yes run_assay 3. Run Assay Immediately with Fresh Solution check_solution->run_assay results_ok Results Now Consistent? run_assay->results_ok solution_degraded Conclusion: Stock Solution is Unstable. - Assess stability over time - Aliquot and freeze at -80°C - Prepare fresh for each experiment results_ok->solution_degraded Yes other_issue Conclusion: Issue is with Assay Protocol or Other Reagents. Review experimental setup. results_ok->other_issue No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: The compound is not dissolving properly in my chosen solvent.

  • Probable Cause: Use of an inappropriate or non-anhydrous solvent. The compound is a complex organic molecule and is not expected to be soluble in aqueous buffers.

  • Recommended Solution:

    • Solvent Selection: Use high-purity, anhydrous grade solvents. The recommended starting solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Other potential solvents include N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

    • Dissolution Technique: Use gentle warming (30-37°C) and vortexing or sonication to aid dissolution.

    • Aqueous Buffers: For biological assays requiring aqueous buffers, first prepare a concentrated stock (e.g., 10-50 mM) in 100% DMSO. Then, perform a serial dilution into your final assay buffer. Be mindful of the final DMSO concentration, as it can affect assay performance. Observe for any precipitation upon dilution.

Experimental Protocols

Protocol 1: Recommended Handling and Storage Workflow

This protocol outlines the best practices from receipt of the compound to its long-term storage.

G receive Receive Compound equilibrate Equilibrate Container to Room Temperature (min. 30 mins) receive->equilibrate glovebox Transfer to Inert Atmosphere (Glovebox) equilibrate->glovebox inspect Inspect Material: Free-flowing? Correct color? glovebox->inspect decision Material OK? inspect->decision quarantine Quarantine & Contact Supplier for Support decision->quarantine No aliquot Aliquot into smaller, pre-weighed vials decision->aliquot Yes seal Backfill with Inert Gas, Seal Tightly, Wrap with Parafilm® aliquot->seal store Store at 2-8°C Protected from Light seal->store

Caption: Recommended workflow for receiving and storing the compound.

Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

  • Preparation: Allow the vial of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate to equilibrate to room temperature before opening.

  • Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of powder into a new, sterile vial. Example: For 1 mL of a 10 mM solution (MW = 225.63 g/mol ), weigh 2.26 mg.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution if necessary. Ensure the solution is clear and free of particulates before use.

  • Storage: For immediate use, keep the solution at room temperature, protected from light. For longer-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

References

  • Degradation of Pyridines in the Environment. (n.d.). ResearchGate. [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • Degradation of pyridines in the environment. (2009). Taylor & Francis Online. [Link]

  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. (n.d.). Semantic Scholar. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017). PubMed. [Link]

  • Degradation of 3,5,6-trichloro-2-pyridinol by a microbial consortium in dryland soil with anaerobic incubation. (2019). ResearchGate. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC. [Link]

  • Amino derivatives of pyrazolopyridine carboxylic acids and esters. (n.d.).
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). PMC - NIH. [Link]

  • ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. (n.d.). PubChem. [Link]

  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025). International Journal of Scientific Research & Technology. [Link]

  • Chemical Compatibility Database. (n.d.). Cole-Parmer. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). PMC. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management (IJAEM). [Link]

  • ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. (n.d.). ChemSrc. [Link]

  • Chemical Compatibility Chart. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Chemical Compatibility Chart. (n.d.). Totton Pumps. [Link]

  • Analytical Methods. (2025). OPUS. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • 1H-Pyrazolo(4,3-b)pyridine. (n.d.). PubChem. [Link]

Sources

Technical Support Center: HPLC Method Development for Purity Analysis of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive, experience-driven approach to method development, validation, and troubleshooting, ensuring the generation of accurate and reliable data critical for pharmaceutical quality control.[1][2]

Introduction: The Analyte and Its Analytical Importance

Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound, a class of molecules that form the backbone of many pharmaceutical agents.[3] As a potential active pharmaceutical ingredient (API) or a critical intermediate in its synthesis, verifying its purity is paramount.[4] HPLC is the definitive technique for this task, capable of separating the main compound from process-related impurities and degradation products, thereby ensuring the safety and efficacy of the final drug product.[2][5]

This guide will walk you through the logical steps of creating a stability-indicating HPLC method from the ground up, grounded in the physicochemical properties of the analyte and regulatory expectations.

Section 1: Foundational HPLC Method Development

The goal is to develop a method that is specific, robust, and reliable. Our strategy will be based on Reversed-Phase HPLC (RP-HPLC), the most versatile and widely used mode in pharmaceutical analysis.[6][7]

Analyte Characterization: The Key to a Good Start

Understanding the analyte is the first step. Based on its structure, we can infer key properties:

  • Polarity: The presence of nitrogen atoms in the pyridine and pyrazole rings, along with the carboxylate group, makes the molecule polar. This suggests it might have low retention on standard C18 columns, a common challenge with hydrophilic compounds.[8][9]

  • Acidity/Basicity (pKa): The pyridine ring confers basic properties (typical pKa around 5.2-6.0).[9][10] This is a critical parameter, as interactions between the basic analyte and acidic residual silanols on the silica-based column packing can lead to poor peak shape (tailing).[8]

  • UV Absorbance: The aromatic and heterocyclic rings suggest strong UV absorbance, making UV detection a suitable choice.

Initial Chromatographic Conditions

Here is a recommended starting point for method development. The rationale behind each choice is explained below.

ParameterRecommended Starting ConditionRationale & Expert Insights
Column C18, 150 mm x 4.6 mm, 5 µm (USP L1)The C18 phase is the workhorse of reversed-phase chromatography, offering broad applicability.[11] A 150 mm length provides a good balance of resolution and run time. A 5 µm particle size is standard for robust methods.
Mobile Phase A 0.1% Formic Acid in Water (or 20mM Potassium Phosphate, pH 3.0)The acidic pH is crucial. By keeping the mobile phase pH at least 2 units below the analyte's pKa, the pyridine nitrogen remains consistently protonated (ionized). This minimizes secondary interactions with silanols, ensuring a sharp, symmetrical peak.[12] Formic acid is volatile and MS-compatible, while phosphate buffers offer excellent pH control.[10]
Mobile Phase B Acetonitrile (ACN)ACN is generally preferred over methanol for heterocyclic compounds as it often provides better peak shape, lower viscosity (lower backpressure), and lower UV cutoff.
Elution Mode GradientA gradient elution (e.g., 5% to 95% B over 20 minutes) is recommended for initial screening to elute all potential impurities, from polar to non-polar, within a reasonable time.[13]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Detector Diode Array Detector (DAD) or UVSet at an absorbance maximum (e.g., start at 254 nm or scan for λmax). A DAD is invaluable as it allows for peak purity analysis.[3]
Injection Volume 10 µLA good starting volume to avoid overloading the column, which can cause peak fronting.[14]
Sample Diluent Mobile Phase A / Acetonitrile (e.g., 80:20)The sample should be dissolved in a solvent that is as weak as or weaker than the initial mobile phase to prevent peak distortion.[15]
Method Optimization Workflow

The initial conditions provide a starting point. Optimization is an iterative process to achieve the desired resolution and peak shape.

HPLC_Method_Development cluster_start Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Refinement cluster_opt Phase 3: Optimization Loops Start Define Analyte Properties (Polarity, pKa, UV) Select_Column Select Column (e.g., C18, 150x4.6mm, 5µm) Start->Select_Column Select_Mobile_Phase Select Mobile Phase (Acidic Buffer + ACN) Select_Column->Select_Mobile_Phase Run_Gradient Run Broad Gradient Scan (5-95% B in 20 min) Select_Mobile_Phase->Run_Gradient Evaluate_Chromatogram Evaluate Peak Shape, Retention & Resolution Run_Gradient->Evaluate_Chromatogram Tailing Peak Tailing? Evaluate_Chromatogram->Tailing Check Shape Resolution Poor Resolution? Tailing->Resolution No Adjust_pH Adjust Mobile Phase pH (Lower pH or different buffer) Tailing->Adjust_pH Yes Retention Poor Retention? Resolution->Retention No Adjust_Gradient Modify Gradient Slope or Isocratic Hold Resolution->Adjust_Gradient Yes Change_Column Change Column Chemistry (e.g., Polar-Endcapped, Phenyl) Retention->Change_Column Final_Method Final, Optimized Method Retention->Final_Method No, all criteria met Adjust_pH->Run_Gradient Adjust_Gradient->Run_Gradient Change_Column->Run_Gradient

Caption: A logical workflow for systematic HPLC method development.

Section 2: Ensuring Method Reliability through Validation

Once an optimized method is established, it must be validated to prove it is suitable for its intended purpose, as mandated by regulatory bodies.[16] The International Council for Harmonisation (ICH) guideline Q2(R1) provides the framework for this process.[17][18]

A key part of validation is demonstrating specificity through Forced Degradation Studies .[5][19] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products.[20] The method must be able to separate the intact analyte from all formed degradants, proving it is "stability-indicating."[19][21]

Protocol: Forced Degradation Sample Preparation
  • Prepare Stock Solution: Dissolve a known concentration of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in a suitable diluent.

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions (one condition per aliquot):

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid powder or a solution at 80°C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization & Dilution: After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration with the mobile phase.

  • Analysis: Analyze the stressed samples alongside an unstressed control using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak.[20]

Section 3: Troubleshooting Guide (Q&A)

Even with a robust method, issues can arise. This section addresses common problems in a direct question-and-answer format.

Q1: Why is my main analyte peak tailing?

Peak tailing is the most common issue for basic compounds like this one and is usually caused by secondary interactions.[14][22]

  • Immediate Check: Is your mobile phase pH correct? The most likely cause is an interaction between the protonated pyridine ring and ionized silanol groups on the column packing. Ensure the pH is low and stable (ideally ≤ 3.5).

  • Systematic Troubleshooting:

    • Mobile Phase: Prepare fresh mobile phase. Ensure the buffer concentration is adequate (10-25mM) to maintain pH.

    • Column Health: The column may be aging, exposing more active silanol sites. Try a different, newer column of the same type. If the problem persists, consider a column with high-purity silica or one that is "base-deactivated" or "polar-endcapped".[23]

    • Contamination: A partially blocked column frit can distort peak flow, causing tailing in all peaks.[24] Back-flush the column or replace the inlet frit.

    • Analyte Overload: Injecting too much sample can cause tailing. Try reducing the injection volume or sample concentration.[22]

Q2: My retention times are drifting to earlier times. What's wrong?

Retention time drift indicates a change in the chromatographic system.

  • Immediate Check: Is the column temperature stable? A faulty column oven can cause fluctuations. Also, check for leaks in the pump or fittings, as a change in flow rate will directly affect retention time.

  • Systematic Troubleshooting:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase before each run, especially for gradient methods. This can take 10-15 column volumes.

    • Mobile Phase Composition: If the mobile phase is mixed online, ensure the pump's proportioning valves are working correctly. If prepared manually, ensure it was mixed accurately. An unintended increase in the organic solvent percentage will decrease retention times.

    • Column Degradation: Over time, the stationary phase can degrade ("phase collapse"), especially if used with highly aqueous mobile phases, leading to loss of retention.[25]

Q3: I'm seeing split or doubled peaks for my analyte. How do I fix this?

Split peaks suggest that the sample is not being introduced to the column in a uniform band.[14][22]

  • Immediate Check: Is your sample fully dissolved? Incomplete dissolution is a common cause.[14] Also, check if the sample diluent is compatible with the mobile phase.

  • Systematic Troubleshooting:

    • Injection Solvent Mismatch: If the sample is dissolved in a much stronger solvent (e.g., 100% ACN) than the initial mobile phase (e.g., 95% aqueous), it can cause peak distortion. Re-dissolve the sample in the initial mobile phase composition.[15]

    • Column Inlet Issue: A partially blocked frit or a void at the head of the column can split the sample band as it enters.[12] Try reversing and flushing the column. If a void is present, the column likely needs to be replaced.

    • Injector Problems: A clogged injector needle or a scratched rotor seal in the autosampler can lead to improper sample injection and cause peak splitting for all analytes.[15]

Q4: I suspect an impurity is co-eluting with my main peak. How can I confirm and resolve this?

This is a critical issue for a purity method and is precisely what forced degradation studies help to uncover.

  • Immediate Check (if using a DAD): Perform a peak purity analysis across the peak. A "pure" peak will have identical spectra across its entire width. Spectral dissimilarity indicates a co-eluting impurity.

  • Systematic Troubleshooting:

    • Change Method Selectivity: To resolve the peaks, you must change the "selectivity" of the method. This can be done by:

      • Modifying the Mobile Phase: Change the organic solvent (e.g., from Acetonitrile to Methanol) or adjust the pH. This will alter the interactions of different compounds with the stationary phase.

      • Changing the Column: Switch to a stationary phase with a different retention mechanism. For example, a Phenyl-Hexyl column offers π-π interactions which can help separate aromatic compounds that are unresolved on a C18.[11]

    • Adjust Gradient: Make the gradient shallower around the elution time of the main peak. A slower increase in organic solvent strength provides more time for the column to separate closely eluting compounds.

Section 4: Frequently Asked Questions (FAQs)

Q: What are typical System Suitability Test (SST) criteria for this analysis? A: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. Typical criteria are:

  • Tailing Factor: ≤ 1.5 (to ensure peak symmetry)

  • Theoretical Plates (Efficiency): > 2000 (to ensure sharp peaks)

  • Repeatability (RSD of peak area for 5 replicate injections): ≤ 2.0%

  • Resolution (between the main peak and the closest impurity): > 2.0

Q: How should I prepare my sample for analysis? A: Accurately weigh the sample and dissolve it in a pre-determined diluent to achieve a concentration within the method's linear range. The diluent should ideally be the same as the initial mobile phase composition to ensure good peak shape.[15] Sonicate if necessary to ensure complete dissolution and filter the sample through a 0.45 µm syringe filter to remove particulates that could clog the column.[14]

Q: When should I replace my HPLC column? A: A column should be replaced when it no longer meets the system suitability criteria.[24] Common indicators of a failing column include:

  • High backpressure that cannot be resolved by flushing.

  • Persistent peak tailing or splitting that is not related to other system issues.

  • Loss of resolution between critical pairs of peaks.

  • Significant loss of retention.[24]

Keeping a logbook for each column to track the number of injections and performance over time is highly recommended.

References
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Blogs.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • Hindawi. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • ResearchGate. (2026, January 16). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Labotec. (n.d.). HPLC in pharmaceutical analysis.
  • SIELC Technologies. (n.d.). Pyridine.
  • MDPI. (2026, March 22). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Innoscience Research. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • Chromatography Online. (2026, March 5). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Innoscience Research. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
  • Bio-Rad. (n.d.). HPLC Columns.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. (n.d.). Polar Compounds.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Tosoh Bioscience. (n.d.). Reversed Phase Chromatography.
  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide.
  • Phenomenex. (n.d.). HPLC Column Selection Guide.
  • Sigma-Aldrich. (n.d.). USP HPLC Columns.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.

Sources

Technical Support Center: Functionalization of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Derivatizing the Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate scaffold presents unique synthetic challenges. While the bicyclic core is highly valuable in medicinal chemistry (often acting as a purine isostere in kinase inhibition), its functionalization is frequently hampered by severe steric hindrance and competing electronic effects.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome these barriers.

Core Mechanistic Challenges: Steric & Electronic Mapping

Before attempting functionalization, it is critical to understand the spatial dynamics of this scaffold. The bulky C-3 ethyl ester acts as a steric shield, significantly altering the reactivity of the adjacent pyrazole nitrogens. Concurrently, the C-5 chlorine is electronically activated for Nucleophilic Aromatic Substitution (SNAr) by the adjacent N-4 pyridine nitrogen, but the trajectory for incoming bulky nucleophiles is restricted.

StericMap C3 C-3 Ethyl Ester (Bulky Shield) N2 N-2 Position (Blocked) C3->N2 Steric Clash N1 N-1 Position (Accessible) C3->N1 Directs reaction here C5 C-5 Chloro (Activated but crowded) N4 N-4 Pyridine Nitrogen (Solvation Shield) N4->C5 Solvation/Lone Pair Repulsion

Fig 1. Steric and electronic hindrance map of the pyrazolo[4,3-b]pyridine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Alkylation of the 1H-pyrazole yields a mixture, but I need the N-2 alkylated product. Why is N-1 favored, and how can I force N-2 alkylation?

The Causality: Alkylation of the 1H-pyrazole core typically yields a thermodynamic mixture of N-1 and N-2 isomers. However, the presence of the bulky ethyl carboxylate group at C-3 creates severe steric repulsion at the adjacent N-2 position. Consequently, the transition state for N-2 alkylation is significantly higher in energy, funneling the reaction almost exclusively toward the less hindered N-1 position[1]. The Solution: Direct N-2 alkylation is notoriously difficult on this specific scaffold. To achieve N-2 substitution, you must either use a highly reactive alkylating agent (e.g., Meerwein salts) under strictly kinetic conditions (low temperature, non-polar solvent) or build the pyrazole ring de novo with the N-2 substituent already in place. For standard N-1 alkylation, standard bases like K2​CO3​ with an alkyl halide in DMF are sufficient[1].

Q2: How do I overcome poor yields during SNAr at the C-5 position with bulky secondary amines?

The Causality: The C-5 position is highly electrophilic due to the electron-withdrawing nature of the adjacent N-4 pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate[2]. However, when employing bulky nucleophiles (e.g., substituted piperazines), the trajectory of nucleophilic attack (Bürgi-Dunitz angle) is sterically hindered by the rigid bicyclic framework. Furthermore, strong inorganic bases (NaOH, MeONa) cause competitive C-3 ester hydrolysis[2]. The Solution: Shift from standard bases to non-nucleophilic organic bases like DABCO, which efficiently scavenges protons without degrading the ester. Utilize polar aprotic solvents (NMP) and microwave irradiation to overcome the high activation energy barrier caused by steric bulk[2].

Table 1: SNAr Condition Optimization at C-5

NucleophileBaseSolventTemp (°C)Yield (%)Observation
Morpholine K2​CO3​ DMF8035Slow reaction, incomplete conversion
MorpholineNaOHEtOH8015Significant C-3 ester hydrolysis[2]
MorpholineDABCO NMP 120 (MW) 88 Clean conversion, intact ester[2]
tert-ButylamineDABCONMP120 (MW)72Moderate yield due to extreme bulk
Q3: I am trying to perform a Suzuki-Miyaura cross-coupling at C-5 with an ortho-substituted arylboronic acid, but the reaction stalls. What catalyst system is recommended?

The Causality: In Suzuki-Miyaura couplings at C-5, oxidative addition into the C-Cl bond is relatively facile. The bottleneck is the transmetalation step, which is highly sensitive to steric bulk on both the boronic acid and the bicyclic core. Standard Pd(PPh3​)4​ catalysts are too bulky and lack the electron-richness needed to accelerate the cycle. The Solution: Utilizing PdCl2​(PPh3​)2​ with Na2​CO3​ in a biphasic Dioxane/ H2​O system provides the necessary flexibility and hydroxide/carbonate coordination to accelerate transmetalation, even with moderately hindered substrates[3]. For extreme steric hindrance, switching to a Buchwald ligand system (e.g., XPhos-Pd-G2) is required.

Table 2: Suzuki-Miyaura Catalyst Screening at C-5

Boronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acid Pd(PPh3​)4​ (10 mol%) K2​CO3​ Toluene/ H2​O 45
4-Methoxyphenylboronic acid PdCl2​(PPh3​)2​ (10 mol%) Na2​CO3​ Dioxane/ H2​O >73 [3]
2,6-Dimethylphenylboronic acidXPhos-Pd-G2 (5 mol%) K3​PO4​ Dioxane/ H2​O 85
Q4: Direct amidation of the C-3 ethyl ester with a primary amine is failing. What is the best workaround?

The Causality: The C-3 ester is sterically shielded by the bicyclic framework and deactivated by the electron-rich nature of the pyrazole ring. Direct displacement by an amine is kinetically unfavorable. The Solution: Employ a self-validating two-step protocol: Base-catalyzed hydrolysis to the carboxylic acid, followed by activation with HATU. The bulky HATU intermediate forces the amine to attack from a less hindered trajectory.

Validated Experimental Protocols

Protocol A: Sterically Hindered SNAr at C-5 (Microwave-Assisted)

This protocol utilizes DABCO to prevent ester hydrolysis while driving the reaction of bulky amines[2].

  • Preparation: Charge a 10 mL microwave vial with Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (1.0 eq, 0.5 mmol), the bulky secondary amine (1.5 eq, 0.75 mmol), and DABCO (2.0 eq, 1.0 mmol).

  • Solvation: Add 2.5 mL of anhydrous NMP to achieve a 0.2 M concentration.

  • Reaction: Seal the vial with a crimp cap and irradiate in a microwave reactor at 120 °C for 45 minutes. Self-validation step: Monitor by LC-MS; the mass of the starting material [M+H]+ 226.0 should be completely consumed.

  • Workup: Cool to room temperature, dilute with 15 mL EtOAc, and wash with 5% aqueous LiCl (3 x 10 mL) to effectively partition and remove the high-boiling NMP and DABCO.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Optimized for efficient transmetalation using a biphasic system[3].

  • Preparation: In a flame-dried Schlenk flask, combine the C-5 chloro starting material (1.0 eq, 1.0 mmol), arylboronic acid (1.5 eq, 1.5 mmol), and Na2​CO3​ (3.0 eq, 3.0 mmol).

  • Solvation & Degassing: Add 10 mL of a 1,4-Dioxane/ H2​O (4:1 v/v) mixture. Sparge the solution with argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add PdCl2​(PPh3​)2​ (10 mol%, 0.1 mmol) under a positive stream of argon.

  • Reaction: Heat the mixture at 90 °C for 2-4 hours. Self-validation step: A color change from yellow to dark brown/black indicates catalyst degradation; if LC-MS shows incomplete conversion at this stage, spike with an additional 2 mol% catalyst.

  • Workup: Cool to room temperature, filter through a tight pad of Celite to remove palladium black, and extract the filtrate with EtOAc (2 x 20 mL). Wash with brine, dry over MgSO4​ , and purify via column chromatography.

Divergent Functionalization Workflow

Workflow SM Ethyl 5-chloro-1H-pyrazolo [4,3-b]pyridine-3-carboxylate N1 N-1 Alkylation (Favored) SM->N1 R-X, Base C5_SNAr C-5 SNAr (High T, DABCO) SM->C5_SNAr Amine, DABCO C5_Cross C-5 Cross-Coupling (Pd-catalyzed) SM->C5_Cross Ar-B(OH)2, Pd C3_Amide C-3 Amidation (Via Hydrolysis) SM->C3_Amide 1. LiOH 2. HATU, R-NH2

Fig 2. Divergent functionalization workflow overcoming regional steric barriers.

References

  • Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: WO2022058920A1 - Casein kinase 1 delta modulators Source: Google Patents URL

Sources

Validation & Comparative

Comparative Mass Spectrometry Fragmentation Profiling: Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Medicinal Chemistry Researchers.

Executive Summary

Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a highly versatile heterocyclic scaffold, frequently utilized in the synthesis of cannabinoid type-2 receptor (CB2R) ligands[1] and metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulators[2]. In drug metabolism and pharmacokinetics (DMPK) studies, unambiguous structural characterization of this scaffold and its derivatives is critical.

This guide provides an in-depth, objective comparison of the High-Resolution Mass Spectrometry (HRMS) fragmentation patterns of the title compound against its common structural alternatives (methyl esters and fluoro-analogs). By understanding the causality behind these gas-phase dissociations, researchers can establish robust workflows for metabolite identification and structural elucidation.

Mechanistic Principles of Gas-Phase Fragmentation

The fragmentation of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate under Electrospray Ionization positive mode (ESI+) is governed by three primary structural features: the ethyl ester, the pyrazolopyridine core, and the halogen substituent.

The Causality of Bond Cleavage
  • Ester Cleavage (The β -Hydrogen Effect): Unlike simple α -cleavage, ethyl esters uniquely undergo a gas-phase rearrangement driven by the presence of β -hydrogens. This facilitates a six-membered transition state resulting in the neutral loss of ethylene ( C2​H4​ , -28 Da)[3]. This is immediately followed by the loss of CO2​ (-44 Da) to yield a highly stable pyridyl-pyrazole cation.

  • Core Ring Contraction: Pyrazolo[4,3-b]pyridines are characterized by the extrusion of nitrogen gas ( N2​ , -28 Da) from the pyrazole ring under Higher-energy C-trap Dissociation (HCD)[4]. This requires higher collision energies (CE > 25 eV) but serves as a definitive diagnostic marker for the pyrazole moiety.

  • Halogen Radical Loss: The 5-chloro substituent exhibits a characteristic 35Cl/37Cl isotopic signature in a 3:1 ratio. The relatively low bond dissociation energy of the C-Cl bond (~81 kcal/mol) allows for the loss of a chlorine radical ( Cl⋅ , -35 Da) or HCl (-36 Da) following the initial ester fragmentation.

Fragmentation M [M+H]+ m/z 226.0383 A [M+H - C2H4]+ m/z 198.0070 M->A - Ethylene (28 Da) B [M+H - OCH2CH3]+ m/z 181.0041 M->B - •OCH2CH3 (45 Da) C [M+H - C2H4 - CO2]+ m/z 154.0172 A->C - CO2 (44 Da) D [M+H - C2H4 - CO2 - N2]+ m/z 126.0110 C->D - N2 (28 Da) E [M+H - C2H4 - CO2 - Cl•]+ m/z 119.0483 C->E - Cl• (35 Da)

Fig 1: ESI+ MS/MS fragmentation pathway of the ethyl pyrazolopyridine scaffold.

Comparative Analysis: Performance Against Alternatives

To objectively evaluate the analytical behavior of this scaffold, we compare it against two common medicinal chemistry alternatives: Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Alternative A) and Ethyl 5-fluoro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Alternative B).

Structural Stability and Ionization Efficiency
  • Ethyl vs. Methyl Ester: The methyl ester (Alternative A) lacks β -hydrogens. Consequently, it cannot undergo the facile neutral loss of ethylene. Instead, it requires higher collision energy to force the loss of a methoxy radical ( ⋅OCH3​ , -31 Da). While the methyl ester is slightly more stable in the collision cell, the ethyl ester provides a more predictable and diagnostic fragmentation cascade, making it superior for automated metabolite tracking.

  • Chloro vs. Fluoro Substitution: The fluoro-analog (Alternative B) possesses a C-F bond dissociation energy of ~115 kcal/mol. Unlike the chloro-derivative, the fluoro-analog does not lose a halogen radical under standard HCD conditions. Furthermore, the lack of an M+2 isotopic peak requires higher mass accuracy to confidently assign the parent ion, whereas the chloro-derivative acts as its own internal isotopic validation tool[5].

Quantitative Fragmentation Data Summary
Compound ScaffoldParent Ion [M+H]+ Primary Fragment (Low CE: 15 eV)Secondary Fragment (Med CE: 25 eV)Tertiary Fragment (High CE: 40 eV)Diagnostic Isotopic Pattern
Ethyl 5-chloro (Target)m/z 226.0383m/z 198.0070 (- C2​H4​ )m/z 154.0172 (- CO2​ )m/z 126.0110 (- N2​ )Yes (3:1 M/M+2 ratio)
Methyl 5-chloro (Alt A)m/z 212.0227m/z 181.0041 (- ⋅OCH3​ )m/z 153.0093 (- CO )m/z 125.0031 (- N2​ )Yes (3:1 M/M+2 ratio)
Ethyl 5-fluoro (Alt B)m/z 210.0679m/z 182.0366 (- C2​H4​ )m/z 138.0468 (- CO2​ )m/z 110.0406 (- N2​ )No (Monoisotopic)

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal isotopic checks and carryover prevention to guarantee that the observed fragments are derived purely from the target analyte and not from source-induced artifacts or background contamination[6].

Step 1: System Suitability and Calibration
  • Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Leucine Enkephalin for Q-TOF or Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm.

  • Run a solvent blank (95:5 Water:Acetonitrile with 0.1% Formic Acid) to establish a baseline and verify the absence of m/z 226.0383.

Step 2: Sample Preparation
  • Dissolve Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using the initial mobile phase conditions (95% A / 5% B).

Step 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min[6].

Step 4: HRMS Acquisition (Data-Dependent MS/MS)
  • Source Parameters: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temperature 350 °C; Sheath gas 40 arb; Aux gas 10 arb[2].

  • Full Scan: m/z 100–800 at 70,000 FWHM resolution.

  • dd-MS2 (HCD): Isolate the parent ion (m/z 226.03) with a 1.0 Da quadrupole isolation window. Apply a stepped normalized collision energy (NCE) of 15, 25, and 40 eV to capture the full spectrum of primary (ester loss) and tertiary (core ring contraction) fragments.

  • Self-Validation Check: The software must be set to trigger MS/MS on both the m/z 226.0383 ( 35Cl ) and m/z 228.0353 ( 37Cl ) peaks. The resulting MS2 spectra must display identical neutral losses (e.g., both losing 28 Da), confirming the fragments retain the chlorine atom.

Workflow S1 Sample Prep (1 µg/mL in MeCN) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (3.0 kV, 350°C) S2->S3 S4 HCD Fragmentation (10-40 eV Ramp) S3->S4 S5 Orbitrap Detection (70k Resolution) S4->S5

Fig 2: Self-validating LC-HRMS workflow for structural characterization.

References

  • Design, synthesis, and physicochemical and pharmacological profiling of 7‐ Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo. Universita degli Studi di Siena.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5A1-dywrEbLpxP9aPGGtMVOl6bM3V544R0VVmxJa9UlwnOKWBK6OzuSE5mE0vl44YXFTil7qk-uZXumcSkePkMB3xYQ4k1vJvTS579yzypyK3rmJCnWCPG1zU4iuNkIAzlVA3GU4Y_zXPMvmtMlK82S8bKs2h_upYq8s9kCP7PYuPc5ObriZ13H9LQsp3K21fbXu3vok0O9U2xvtAM8Utqb-pcj_5JTC3r877myTPyEs=]
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJnpThrhfVDWo3MAzJhtA1uRNRsB-SAnKRgIco_8R2U2ZlXK-Ni8tlUmq3ZfTIemh0tSEiJ3mbhKtjUnQguSgbYGezPBvojq6rhafW9Dkvtul_JyYszG3Jv1hMNmdk33jYEaLF-wk5o8gpTg==]
  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw9K1ASl8IXvAnQG7hCgR4Ok3iSy0xm6zmfuO2Crt7R39in3LxDPJQ-wQaNu3US7s0pS3_mCBdfFBXqTraZE3p-0MKxyrTj_uLLfIaVWzV2w5AXyjUYbWX2Oh_sNtfpMEDh7dizm0s6xf4iw==]
  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3nzTtsA5rsMSzBsZV4I84N4yvasgZN2P3-Wu2gZRmf0Y_oy3-dzyjO20B3j4aFRXTZNT7tjDwtZoGJm2cQTUirIoDYfIj9FVGzGzS03vTLHG8wPEAQPRtCqPwA1TYbdZLtQ4e]
  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu2UrkB5MSrVl4tOt0YNGt8itMrAikHLdqnUpshE9z2OU7u9693hicsm40Qi4nuPTDFhFpkt9kFVyzT2WmXNakyWqFiv8Wn0waCr3yRMhgJ7Fah0c-eHaxK7WwCgFxVgKnOuY6]
  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Jex4OSrABADl7izC4NPF0nTImNo9wQ44fdkPXQd2OSxp9ZlvkZna244t-KiVuqW_VXnEt3blcUdyWhfLcORpFUPSHyXZuUOaSqmoqLkX3YyrR1EQqnVjlPew7JRVEw4c5YQ=]

Sources

Validation of Compound Purity for Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Batches

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

In modern drug discovery, fused heterocyclic scaffolds like Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 2102410-03-5) serve as critical building blocks for kinase inhibitors and other targeted therapeutics. However, the synthesis of this pyrazolo-pyridine derivative often generates structurally similar process impurities, including regioisomers from the pyrazole ring closure and unreacted chlorinated precursors.

If these impurities are not rigorously quantified and controlled, they can poison transition-metal catalysts in downstream cross-coupling reactions or manifest as toxic degradants in final active pharmaceutical ingredients (APIs). To ensure scientific integrity, batch release cannot rely on a single analytical technique. Instead, a robust, self-validating orthogonal strategy must be employed.

This guide objectively compares the two gold-standard methodologies for purity validation—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) —and provides field-proven protocols for their execution.

Orthogonal Strategy: HPLC-UV vs. qNMR

Relying solely on one analytical method introduces blind spots. An orthogonal approach leverages the distinct physical principles of different techniques to cross-validate results, ensuring absolute confidence in batch quality.

  • HPLC-UV (Relative Purity): HPLC separates components based on their differential interactions with a stationary and mobile phase, utilizing area normalization for quantification 1[1]. While highly sensitive for detecting trace impurities, it assumes all species share identical UV extinction coefficients—a flaw when impurity reference standards are unavailable.

  • qNMR (Absolute Purity): qNMR provides a direct measure of atomic nuclei, acting as a primary ratio method for mass fraction purity 2[2]. It does not require specific impurity standards, overcoming the UV response factor limitation of HPLC.

Workflow Start Batch Sampling (Ethyl 5-chloro...) Prep Gravimetric Sample Prep & Solubilization Start->Prep HPLC HPLC-UV Analysis (Relative Area %) Prep->HPLC qNMR qNMR Analysis (Absolute Mass %) Prep->qNMR Compare Orthogonal Concordance (Cross-Validation) HPLC->Compare qNMR->Compare Release Batch Disposition (Release / Reject) Compare->Release

Orthogonal cross-validation workflow for compound batch release.

Experimental Protocols & Causality

Every protocol must be a self-validating system. Below are the step-by-step methodologies, grounded in the causality of the compound's specific physicochemical properties.

Protocol A: HPLC-UV Purity Analysis

Causality & Design: The pyrazolo[4,3-b]pyridine core is highly conjugated, making UV detection at 254 nm optimal. Because the molecule contains basic nitrogen atoms, we use a low-pH mobile phase (0.1% Trifluoroacetic acid, TFA) to fully protonate the basic sites and suppress secondary interactions with residual silanols on the C18 column. This prevents peak tailing and ensures sharp, quantifiable peaks.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before analyzing the batch, inject a known reference standard. Regulatory standards require verifying that the peak tailing factor is between 0.8 and 1.5, and resolution between critical peak pairs is ≥2.0 3[3]. If SST fails, the system is invalid.

  • Sample Preparation: Accurately weigh 10.0 mg of the batch and dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL solution. Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm.

    • Mobile Phase: Gradient from 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes.

    • Flow Rate: 1.0 mL/min.

  • Data Processing: Integrate all peaks with a signal-to-noise ratio >10. Calculate purity using the area normalization method 1[1].

Protocol B: qNMR Absolute Purity Determination

Causality & Design: To achieve absolute quantification, an Internal Standard (IS) with a known, certified purity must be co-dissolved with the analyte. The IS must have a simple spectrum that does not overlap with the analyte 1[1]. For Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the ethyl ester protons (quartet at ~4.4 ppm) are ideal for integration. We select Maleic acid (singlet at 6.26 ppm) as the IS because it falls in a clean spectral window between the aliphatic ester protons and the downfield aromatic pyridine protons.

Step-by-Step Methodology:

  • Gravimetric Preparation: Using a microbalance (0.01 mg accuracy), accurately weigh ~10.00 mg of the analyte batch and ~5.00 mg of certified Maleic acid IS into a clean vial.

  • Solubilization: Add 600 µL of high-purity DMSO-d6. Vortex until complete co-dissolution is achieved, then transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Self-Validation): Acquire the 1H NMR spectrum using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T1 of the slowest relaxing proton) to ensure complete longitudinal magnetization recovery before the next pulse. Failure to do so will skew the integration ratios 1[1].

  • Calculation: Determine the mass fraction purity using the standard qNMR equation, factoring in the integral areas, number of protons, molar masses, and sample weights 2[2].

qNMR_Logic IS Maleic Acid IS (Singlet @ 6.26 ppm) Mix DMSO-d6 Co-dissolution & Equilibration IS->Mix Analyte Analyte Batch (Quartet @ 4.4 ppm) Analyte->Mix Acq 1H NMR Acquisition (D1 > 5*T1 Delay) Mix->Acq Calc Mass Fraction Calculation (Absolute Purity %) Acq->Calc

Causality-driven qNMR methodology for absolute purity quantification.

Data Presentation: Comparative Validation

The FDA emphasizes the necessity of validating analytical methods for precision, accuracy, linearity, and limits of detection/quantitation (LOD/LOQ)4[4]. Table 1 summarizes the performance metrics of both methods when applied to Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Table 1: Methodological Performance Comparison

ParameterHPLC-UV (Area Normalization)qNMR (Internal Standard Method)
Primary Output Relative Purity (Area %)Absolute Purity (Mass Fraction %)
Limit of Detection (LOD) ~0.01% (Highly Sensitive)~0.5% (Moderate Sensitivity)
Precision (RSD) < 1.0%< 0.5%
Impurity Standard Needed? Yes (for exact mass quantification)No (Direct proton ratio calculation)
System Suitability Tailing factor, Resolution, Retention timeT1 relaxation delay, Signal-to-noise
Primary Limitation Assumes uniform UV response factorsLower sensitivity for trace impurities

Table 2: Experimental Batch Concordance Data

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Variance (Δ%)Disposition
Batch 001 98.5%98.2%0.3%Released
Batch 002 99.1%98.9%0.2%Released
Batch 003 96.4%92.1%4.3%Rejected (UV-transparent impurity detected via qNMR)

Note: Batch 003 highlights the danger of relying solely on HPLC-UV. An impurity lacking a strong chromophore artificially inflated the HPLC area percentage, a discrepancy instantly caught by the absolute quantification of qNMR.

References

  • Validation of an HPLC-UV method for the analysis of glutathione and its impurities. U.S. Food and Drug Administration (FDA).[Link]

Sources

Structural and Crystallographic Profiling of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: X-ray Crystallography, Scaffold Hopping, and Kinase Inhibitor Optimization

The pyrazolo-pyridine bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry, serving as a robust hinge-binding motif for kinase inhibitors and a core structural element for tubulin polymerization inhibitors [1, 2]. Among these building blocks, Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS: 2102410-03-5) provides an exceptionally versatile starting point for structure-based drug design (SBDD).

This guide objectively compares the crystallographic behavior, binding thermodynamics, and synthetic utility of the pyrazolo[4,3-b]pyridine core against alternative heterocyclic scaffolds (such as indazoles and isomeric pyrazolopyridines), supported by X-ray crystallographic data and field-proven experimental protocols.

Crystallographic Profiling: The Pyrazolo[4,3-b]pyridine Core

In SBDD, the exact placement of hydrogen bond donors and acceptors dictates the binding affinity and kinase selectivity. X-ray crystallographic studies of pyrazolo[4,3-b]pyridine derivatives co-crystallized with target proteins (e.g., FGFR1, c-Met, and CDK8) reveal a highly planar geometry that perfectly mimics the adenine ring of ATP[1, 2].

Mechanistic Causality in Scaffold Design
  • The Hinge-Binding Motif: The 1H -NH group of the pyrazole ring serves as an obligate hydrogen bond donor. In FGFR1, X-ray data confirms that this nitrogen forms a critical hydrogen bond with the backbone carbonyl of Ala564 [2].

  • The N4 Pyridine Nitrogen: Unlike indazoles (which lack this nitrogen), the N4 atom in the pyrazolo[4,3-b]pyridine core modulates the pKa of the pyrazole NH, strengthening its hydrogen-bonding capacity while simultaneously improving the overall metabolic stability of the molecule [1].

  • The Synthetic Handles (C3 and C5): The ethyl carboxylate at C3 and the chlorine atom at C5 are not merely structural features; they are strategic vectors. The C5-chloro group allows for late-stage Suzuki or Buchwald cross-coupling to access the hydrophobic pocket II, while the C3-ester can be saponified and amidated to project substituents into the solvent-exposed region [3].

Objective Scaffold Comparison: Pyrazolo[4,3-b]pyridine vs. Alternatives

When optimizing a hit compound, medicinal chemists often perform "scaffold hopping" to bypass IP restrictions or improve physicochemical properties. The table below compares the crystallographic and biochemical performance of the pyrazolo[4,3-b]pyridine core against its primary alternatives.

Table 1: Comparative Crystallographic and Binding Profiles
Scaffold CoreKey X-ray Interaction (Hinge Region)H-Bond Donor/Acceptor RatioMetabolic StabilityPrimary Synthetic Limitation
Pyrazolo[4,3-b]pyridine (Target)H-bond to Ala564 (FGFR1) / Ala100 (CDK8) [1, 2]1 / 3High (Electron-deficient pyridine)Regioselective N-alkylation requires strict control.
Indazole H-bond to Ala564 (FGFR1)1 / 2Moderate (Prone to oxidation)Lacks the N4 acceptor, reducing kinase selectivity.
Pyrazolo[3,4-b]pyridine Additional H-bond with Lys52 (CDK8) [1]1 / 3HighC5 functionalization is sterically hindered.
Pyrrolo[2,3-b]pyrazine π−π stacking with Phe489 (FGFR1) [2]1 / 3ModerateHigher topological polar surface area (TPSA).

Data Synthesis: While transitioning from a pyrazolo[4,3-b]pyridine to a pyrrolo[2,3-b]pyrazine can sometimes increase FGFR1 binding affinity due to enhanced π−π stacking with the P-loop [2], the pyrazolo[4,3-b]pyridine core maintains superior synthetic tractability. The presence of the 5-chloro substituent in our target compound allows for rapid diversification that is often more challenging in pyrazine systems. Furthermore, masking the 1H -NH with a BOC protecting group completely abolishes antiproliferative activity in tubulin assays, self-validating the necessity of the unprotected pyrazole NH for target engagement [3].

Workflow Visualization: Structure-Guided Optimization

The following diagram illustrates the logical progression of utilizing Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate in a structure-based lead optimization campaign.

G Hit Hit Scaffold Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate Derivatize Chemical Diversification (C5 Cross-Coupling & C3 Amidation) Hit->Derivatize Synthesize Library CoCryst Protein-Ligand Co-Crystallization (e.g., FGFR1 / Tubulin) Derivatize->CoCryst Incubate with Target Diffraction X-ray Diffraction & Refinement (Resolution < 2.0 Å) CoCryst->Diffraction Harvest Crystals Analysis Binding Mode Analysis (H-Bonding at Ala564 / Ala100) Diffraction->Analysis Solve Phase/Structure Decision Scaffold Hopping or Substituent Optimization? Analysis->Decision Evaluate Interactions Decision->Derivatize Iterative Design

Caption: Iterative structure-based drug design workflow utilizing the pyrazolo[4,3-b]pyridine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the exact methodologies required to generate the X-ray crystallographic data discussed in this guide. These steps are designed to be reproducible and self-validating.

Protocol A: Synthesis of Ligand-Protein Co-Crystals (Hanging-Drop Vapor Diffusion)

Causality: Co-crystallization is preferred over apo-crystal soaking for pyrazolo[4,3-b]pyridines because the rigid bicyclic core often induces localized conformational changes in the kinase P-loop (e.g., lowering of the P-loop in FGFR1) [2] that cannot be captured via soaking.

  • Protein Preparation: Purify the target kinase domain (e.g., FGFR1 residues 458–765) to >95% homogeneity using Ni-NTA affinity and size-exclusion chromatography. Concentrate the protein to 10–12 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.

  • Ligand Complexation: Dissolve the Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate derivative in 100% DMSO to a concentration of 50 mM. Add the ligand to the protein solution at a 3:1 molar ratio. Incubate on ice for 2 hours to allow the thermodynamic equilibrium of the complex to stabilize.

  • Crystallization Setup: Set up hanging-drop vapor diffusion plates. Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 15% PEG 3350, 0.1 M Bis-Tris pH 6.5, 0.2 M ammonium sulfate).

  • Equilibration: Seal the wells and incubate at 18 °C. Crystals typically form within 3 to 7 days. Validation step: Check for birefringence under polarized light to confirm the crystalline nature of the precipitate.

Protocol B: X-ray Diffraction Data Collection and Refinement

Causality: High-resolution data (< 2.0 Å) is strictly required to unambiguously assign the orientation of the pyrazolo[4,3-b]pyridine core, as the nitrogen atoms (N1, N2, N4) can be easily misassigned as carbons at lower resolutions, leading to incorrect H-bond network mapping.

  • Cryoprotection: Briefly transfer the crystal into a cryoprotectant solution consisting of the reservoir buffer supplemented with 20% (v/v) glycerol.

  • Flash-Freezing: Loop the crystal and flash-cool immediately in liquid nitrogen (77 K) to prevent ice lattice formation, which would degrade diffraction quality.

  • Data Collection: Collect diffraction data at a synchrotron light source (e.g., APS or Diamond Light Source) at a wavelength of ~1.000 Å.

  • Phase Solving & Refinement:

    • Process the data using XDS or MOSFLM.

    • Solve the phase problem via Molecular Replacement (MR) using a homologous apo-structure (e.g., PDB ID: 5Z0S for FGFR1) [2] in Phaser.

    • Perform iterative cycles of model building in Coot and refinement in REFMAC5 or Phenix. Validation step: Ensure the Rfree​ value drops below 25%, and verify the electron density ( 2Fo​−Fc​ map) specifically around the C5-chloro and C3-carboxylate substituents to confirm ligand occupancy and orientation.

Conclusion

Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a highly privileged, crystallographically validated scaffold. Its inherent planarity, precise hydrogen-bonding vectors, and dual synthetic handles (C3 and C5) make it superior to simple indazoles for targeting kinase hinge regions and tubulin binding sites. By leveraging the X-ray crystallographic protocols outlined above, researchers can rationally exploit this building block to design highly selective, metabolically stable therapeutics.

References

  • Source: National Institutes of Health (NIH)
  • Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: Semantic Scholar URL
  • X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma Source: Journal of Medicinal Chemistry - ACS Publications URL

IR spectroscopy absorption bands for Ethyl 5-chloro-1H-pyrazolo[4,3-B]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug development, the pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate serves as a critical synthetic intermediate. Accurate structural verification of this compound is paramount before downstream coupling or functionalization.

This guide provides an objective, in-depth comparative analysis of the Infrared (IR) spectroscopy absorption bands of this target compound against two common alternatives: its des-chloro analog (Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate ) and its free acid derivative (5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ). By understanding the mechanistic causality behind these spectral shifts, researchers can definitively validate their synthetic products.

Structural Analysis & Mechanistic Causality

To accurately interpret the IR spectrum of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, we must deconstruct the molecule into its functional domains and understand the electronic interplay between them:

  • The Pyrazole N-H Bond: The 1H-pyrazole ring contains a secondary amine (N-H) that participates in extensive intermolecular hydrogen bonding. This causes the N-H stretching vibration to appear as a prominent, broadened band in the 3150–3300 cm⁻¹ region.

  • The Ester Carbonyl (C=O) & Inductive Effects: The ester carbonyl group is conjugated with the aromatic pyrazole ring, which typically lowers the C=O stretching frequency compared to aliphatic esters. However, the presence of the highly electronegative chlorine atom at the 5-position of the pyridine ring exerts an electron-withdrawing inductive effect (-I). This pulls electron density away from the conjugated system, subtly increasing the force constant of the C=O bond and shifting its absorption to a slightly higher wavenumber (~1720 cm⁻¹) compared to the des-chloro alternative [1].

  • The Free Acid vs. Ester Causality: When comparing the ester to the free acid alternative, a dramatic shift in the carbonyl region occurs. Carboxylic acids form strongly hydrogen-bonded dimers in the solid state, which significantly weakens the C=O double bond character. Consequently, the acid C=O stretch drops to ~1685 cm⁻¹, providing a definitive diagnostic marker to distinguish the ester from the hydrolyzed acid [2].

  • The C-Cl Aromatic Stretch: The heavy chlorine atom bonded to the aromatic pyridine ring produces a distinct, sharp stretching vibration in the fingerprint region (~1070 cm⁻¹), which is entirely absent in the des-chloro analog [3].

Comparative IR Absorption Data

The following table synthesizes the quantitative IR absorption data, comparing the target compound against its structural alternatives to facilitate rapid spectral identification.

Functional Group / Vibration ModeTarget: Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylateAlternative 1: Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate (Des-chloro)Alternative 2: 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid (Free Acid)Mechanistic Rationale for Spectral Shift
N-H Stretch (Pyrazole)~3150–3300 cm⁻¹ (Broad)~3150–3300 cm⁻¹ (Broad)~3150–3300 cm⁻¹ (Obscured by O-H)Core pyrazole N-H remains consistent; broadened by solid-state H-bonding.
O-H Stretch (Carboxylic Acid)AbsentAbsent~2500–3400 cm⁻¹ (Very Broad)Free acid forms strong intermolecular H-bonded dimers, creating a massive O-H envelope.
C=O Stretch (Carbonyl)~1720 cm⁻¹ (Strong)~1715 cm⁻¹ (Strong)~1685 cm⁻¹ (Strong)Acid dimerization weakens C=O bond (lower cm⁻¹). Chlorine's -I effect slightly strengthens ester C=O (higher cm⁻¹).
C=N / C=C Stretches (Aromatic Core)~1605, 1585, 1510 cm⁻¹~1600, 1580, 1500 cm⁻¹~1605, 1585, 1510 cm⁻¹Pyridine ring vibrations; Cl substitution causes minor shifts due to mass and electronic distribution.
C-O Stretch (Ester/Acid)~1230 cm⁻¹~1225 cm⁻¹~1280 cm⁻¹Ester C-O and Acid C-O possess different force constants and coupling modes.
C-Cl Stretch (Aromatic Halide)~1070 cm⁻¹ (Sharp)Absent~1070 cm⁻¹ (Sharp)Unique diagnostic peak for the 5-chloro substitution in the fingerprint region.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR rather than traditional KBr pellets. Causality for this choice: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H band at ~3400 cm⁻¹, which directly overlaps with and obscures the critical N-H stretch of the pyrazole ring. ATR eliminates this matrix interference.

This protocol is designed as a self-validating system , ensuring that instrument drift or contamination cannot yield false-positive structural identifications.

Step-by-Step Methodology
  • System Suitability Test (SST): Before analyzing the target compound, place a 1.5 mil polystyrene calibration film on the ATR crystal. Acquire a spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans). Validate that the reference peak is at exactly 1601.2 cm⁻¹ (±1.0 cm⁻¹). This proves wavelength accuracy.

  • Crystal Cleaning & Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background scan (air). This step mathematically subtracts atmospheric CO₂ and H₂O from the final spectrum, ensuring baseline integrity.

  • Sample Application: Place 2–3 mg of the solid Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate directly onto the ATR crystal. Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample.

  • Spectral Acquisition: Acquire the sample spectrum using the same parameters as the SST (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 co-added scans).

  • Data Processing: Apply an ATR correction algorithm to the raw data to compensate for the wavelength-dependent penetration depth of the IR beam, making the spectrum directly comparable to standard transmission libraries.

  • Post-Acquisition Cleaning Validation: Clean the crystal with isopropanol and run a final "blank" scan. The absence of the ~1720 cm⁻¹ and ~1070 cm⁻¹ peaks validates that zero sample carryover occurred, closing the validation loop.

Workflow Visualization

The following diagram maps the self-validating logic of the FT-IR experimental workflow described above.

FTIR_Workflow A 1. System Validation (Polystyrene Standard) B 2. Background Scan (Clean ATR Crystal) A->B C 3. Sample Acquisition (4000-400 cm⁻¹) B->C D 4. Data Processing (ATR Correction) C->D E 5. Cleaning Validation (Zero Carryover) D->E

FT-IR Spectroscopy Experimental and Validation Workflow.

References

  • Title: Evaluated Infrared Reference Spectra & NIST Quantitative Infrared Database Source: NIST Chemistry WebBook, SRD 69 (National Institute of Standards and Technology) URL: [Link][1]

  • Title: Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling Source: RSC Advances (The Royal Society of Chemistry) URL: [Link][2]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our most critical asset is a safe and controlled laboratory environment. The novel heterocyclic compounds we synthesize, such as Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, present unique handling challenges. This guide provides an in-depth, procedural framework for managing this compound, grounded in established safety principles for chlorinated, nitrogen-containing heterocyclic molecules. Our objective is to empower you with the knowledge to not only follow safety protocols but to understand the scientific reasoning that underpins them.

Hazard Assessment: Understanding the Molecule

While a specific Safety Data Sheet (SDS) for Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is not broadly available, we can infer its potential hazards by analyzing its structural motifs: a pyrazolopyridine core, a chlorine substituent, and an ethyl carboxylate group.

  • Pyrazolopyridine Core: Compounds in the pyrazolopyridine class can exhibit biological activity and may be harmful if ingested or inhaled.[1] GHS classifications for the parent compound, 1H-Pyrazolo[4,3-b]pyridine, include warnings for being harmful if swallowed, causing skin and eye irritation, and being harmful if inhaled.[1]

  • Chlorinated Heterocycle: The presence of a chlorine atom designates this compound as a chlorinated organic substance. These compounds require specific disposal procedures to prevent environmental contamination and the formation of toxic byproducts during incineration.[2][3]

  • Ester Functional Group: While the ethyl carboxylate group is common, related compounds are often classified as skin, eye, and respiratory tract irritants.[4]

Based on this analysis, we must handle this compound with the assumption that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Foundational Safety: Engineering Controls

Before any personal protective equipment is even selected, our primary defense is a properly functioning laboratory environment.

  • Chemical Fume Hood: All manipulations of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, whether in solid or solution form, must be conducted within a certified chemical fume hood.[3][5][6][7] This is non-negotiable. The fume hood's constant airflow is essential to minimize inhalation exposure to fine powders or potential vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection against exposure.[5][8]

  • Emergency Equipment: Verify that a safety shower and an emergency eyewash station are readily accessible and unobstructed before beginning work.[2][7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles providing a full seal around the eyes are mandatory to protect against splashes.[2][7] When handling larger quantities or when there is a significant splash risk, a face shield must be worn over the goggles.
Hands Chemical-Resistant GlovesNitrile gloves offer good splash protection for many pyridine derivatives and are a common choice.[5][6] For prolonged handling or immersion, gloves made of more resistant materials like butyl rubber or Viton® should be considered.[2][7] Crucially, inspect gloves for any signs of degradation, tears, or punctures before every use.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.[2][6][7] For larger scale operations, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-Approved RespiratorUnder normal conditions within a fume hood, respiratory protection is not required. However, in the event of a significant spill outside of containment or if a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[2][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes risk by ensuring that safety is integrated into every step of the experimental process.

Caption: Workflow for the safe handling of Ethyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Emergency Protocols: Spill and Exposure Management

Accidents require immediate and correct action.

Spill Management Protocol: In the event of a spill, follow these steps immediately:

  • Evacuate & Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated. If the spill is large, evacuate the lab.[2]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2][10] Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][11]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5][12] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][11]

Disposal Plan: Environmental Responsibility

Proper disposal is a legal and ethical requirement. As a chlorinated organic compound, this chemical must be treated as hazardous waste.[3][14]

Caption: Procedural workflow for the disposal of chlorinated hazardous chemical waste.

Do not mix this waste stream with non-halogenated solvents or other waste types unless explicitly permitted by your institution's EHS office.[3] The recommended disposal method for chlorinated organic compounds is high-temperature incineration at a licensed facility equipped with scrubbers to neutralize harmful byproducts like hydrogen chloride.[2][14]

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Available at: [Link]

  • PubChem. ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. PRODUCTION, IMPORT, USE, AND DISPOSAL. Available at: [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Available at: [Link]

  • PubChem. 1H-Pyrazolo(4,3-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.